Product packaging for N-(5-Chloro-2-methylphenyl)acetamide(Cat. No.:CAS No. 5900-55-0)

N-(5-Chloro-2-methylphenyl)acetamide

Cat. No.: B043021
CAS No.: 5900-55-0
M. Wt: 183.63 g/mol
InChI Key: AQHVWJACZZWZPW-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)acetamide is a specialized organic compound presenting significant value in chemical and pharmacological research. Its core structure, featuring a chloro-substituted and methyl-substituted phenyl ring linked to an acetamide group, makes it a compelling subject for structure-activity relationship (SAR) studies, particularly in the context of aniline and acetanilide derivatives. Researchers utilize this compound as a key intermediate in synthetic organic chemistry for the development of more complex molecules, including potential ligands for various biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B043021 N-(5-Chloro-2-methylphenyl)acetamide CAS No. 5900-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)acetamide
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InChI

InChI=1S/C9H10ClNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AQHVWJACZZWZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30207742
Record name N-(5-Chloro-2-methylphenyl)acetamide
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Molecular Weight

183.63 g/mol
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CAS No.

5900-55-0
Record name N-(5-Chloro-2-methylphenyl)acetamide
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Record name N-(5-chloro-2-methylphenyl)acetamide
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Record name N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE
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Foundational & Exploratory

Technical Guide: N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(5-Chloro-2-methylphenyl)acetamide, a substituted aromatic amide of interest in chemical and pharmaceutical research. The document details the compound's fundamental characteristics, including its molecular structure, and key physical data points. Methodologies for the synthesis and determination of its properties are outlined, drawing from established protocols for analogous compounds. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide discusses the known structure-activity relationships of similar chloro-methyl-substituted N-phenylacetamides to provide context for potential research applications.

Chemical Identity and Properties

This compound is a crystalline solid. Its chemical structure consists of an acetamide group linked to a 5-chloro-2-methylphenyl moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.64 g/mol []
CAS Number 5900-55-0[3]
Appearance White to off-white crystalline powderInferred from related compounds
Melting Point 129-130 °C[1]
Boiling Point 319.6 °C at 760 mmHg[1]
Density 1.218 g/cm³[1]
Solubility No quantitative data available. Expected to have limited solubility in water and higher solubility in organic solvents like ethanol and acetone.Inferred from related compounds[4]

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of N-aryl acetamides is the acetylation of the corresponding aniline derivative.[5]

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product Aniline 5-Chloro-2-methylaniline Product This compound Aniline->Product + Acetylation Acetic Anhydride or Acetyl Chloride Acetylation->Product Melting Point Determination Workflow A Sample Preparation: Pulverize a small amount of the crystalline solid. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Melting Point Apparatus: Place the capillary tube in the heating block of the apparatus. B->C D Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). C->D E Observation: Record the temperature range from the first sign of melting to complete liquefaction. D->E SAR Logic for Acetanilides A This compound (Target Compound) B Substituted Acetanilide Scaffold A->B is a C Physicochemical Properties (Lipophilicity, Electronic Effects, Steric Factors) B->C influences D Biological Activity (e.g., Antimicrobial, Anti-inflammatory) C->D modulates E In vitro & In vivo Assays D->E evaluated by F SAR Elucidation E->F leads to F->B guides design of

References

An In-depth Technical Guide to the Molecular Structure of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of N-(5-Chloro-2-methylphenyl)acetamide. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Molecular Structure and Properties

This compound is an organic compound belonging to the class of N-aryl acetamides. Its molecular structure consists of a 2-methyl-5-chlorophenyl group attached to the nitrogen atom of an acetamide moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundN/A
Chemical Formula C₉H₁₀ClNO[1][2]
Molecular Weight 183.63 g/mol [1][2]
Melting Point 129-130 °C[1]
Boiling Point 319.6 °C at 760 mmHg[1][2]
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to have moderate solubility in polar solvents and higher solubility in organic solvents like ethanol and acetone.[3]

Synthesis

The synthesis of this compound is typically achieved through the N-acylation of 5-chloro-2-methylaniline. This reaction involves the nucleophilic attack of the amino group of the aniline derivative on the electrophilic carbonyl carbon of an acylating agent.

Experimental Protocol: N-acylation of 5-chloro-2-methylaniline

This protocol is adapted from established methods for the acetylation of aromatic amines.[4]

Materials:

  • 5-chloro-2-methylaniline

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5-chloro-2-methylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes. The base is added to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. If using acetic anhydride, a similar molar equivalent can be used.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure solid.

Spectroscopic Characterization

The molecular structure of this compound can be confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H ~ 7.0 - 7.5Multiplet3H
NH ~ 7.5 - 8.5 (variable)Singlet (broad)1H
CH₃ (Aromatic) ~ 2.2 - 2.4Singlet3H
CH₃ (Acetyl) ~ 2.1 - 2.3Singlet3H

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[5]

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide) ~ 168 - 172
Aromatic C-Cl ~ 130 - 135
Aromatic C-N ~ 135 - 140
Aromatic C-H ~ 120 - 130
Aromatic C-CH₃ ~ 130 - 138
CH₃ (Aromatic) ~ 15 - 20
CH₃ (Acetyl) ~ 20 - 25

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[6]

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (Amide) 3250 - 3350Medium
C-H Stretch (Aromatic) 3000 - 3100Medium
C-H Stretch (Aliphatic) 2850 - 3000Medium
C=O Stretch (Amide) 1650 - 1690Strong
C=C Stretch (Aromatic) 1450 - 1600Medium
N-H Bend (Amide) 1510 - 1570Medium
C-N Stretch (Amide) 1200 - 1300Medium
C-Cl Stretch 700 - 850Strong

Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the molecular environment.[7]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (approximately 183.63). The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 5: Potential Fragmentation Patterns in EI-MS

FragmentDescription
[M - CH₂CO]⁺ Loss of a ketene molecule, a common fragmentation for N-aryl acetamides.
[M - CH₃]⁺ Loss of a methyl radical.
[CH₃CO]⁺ Acylium ion, often a prominent peak at m/z 43.
[ClC₆H₃(CH₃)NH₂]⁺ Ion corresponding to the 5-chloro-2-methylaniline moiety.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 5-chloro-2-methylaniline + Acetyl Chloride/Acetic Anhydride reaction N-Acylation Reaction (Base, Solvent, 0°C to RT) start->reaction Reactants workup Aqueous Work-up (Wash, Dry) reaction->workup Crude Product purification Purification (Recrystallization) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Workflow for the synthesis and characterization of this compound.

As no specific biological signaling pathways involving this compound have been prominently reported in the literature, a signaling pathway diagram is not included. The provided workflow diagram serves to illustrate the logical progression from synthesis to structural confirmation, which is a critical aspect of chemical research and drug development.

References

An In-depth Technical Guide to N-(5-Chloro-2-methylphenyl)acetamide: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for the synthesis, and an exploration of the biological activity of N-(5-Chloro-2-methylphenyl)acetamide. This document is intended to be a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is a substituted aromatic amide. Its core characteristics are summarized in the table below, providing a ready reference for experimental planning and analysis.

PropertyValueReference(s)
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
Melting Point 129-130 °C[1]
Boiling Point 319.6 °C at 760 mmHg[1]
Density 1.218 g/cm³[1]
Refractive Index 1.592[1]
Appearance Solid[2]
CAS Number 5900-55-0[3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acetylation of 5-chloro-2-methylaniline. This nucleophilic acyl substitution reaction is a common and effective method for the formation of amides. Below is a detailed experimental protocol.

Reaction Scheme

Synthesis of this compound reactant1 5-Chloro-2-methylaniline reagents + reactant1->reagents reactant2 Acetic Anhydride arrow reactant2->arrow product This compound byproduct Acetic Acid product->byproduct reagents->reactant2 arrow->product

Caption: Synthesis of this compound.

Materials and Equipment
  • 5-chloro-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate (for buffering)

  • Water (for precipitation and washing)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • Thin-layer chromatography (TLC) equipment

Procedure
  • Dissolution of Amine: In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in a minimal amount of glacial acetic acid.

  • Acetylation: While stirring the solution, slowly add acetic anhydride (1.1 equivalents). An exothermic reaction may be observed.

  • Reaction Completion: The reaction mixture can be stirred at room temperature for several hours or gently heated to 50-60°C for 1-2 hours to ensure completion. The progress of the reaction can be monitored by TLC.[4]

  • Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing cold water. This will cause the this compound product to precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Ethanol is a suitable solvent for this purpose. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them thoroughly. The purity of the final product can be assessed by its melting point.

Biological Activity and Signaling Pathway

While specific biological activities for this compound are not extensively documented in publicly available literature, it belongs to the chloroacetamide class of compounds, which are well-known for their herbicidal activity.[5][6] The primary mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7]

VLCFAs are essential components of plant cell membranes and waxes. Their inhibition leads to a disruption of cell division and elongation, ultimately causing the death of the weed seedling.[7] The key enzyme inhibited by chloroacetamides is believed to be a condensing enzyme within the VLCFA elongase complex.[7]

The following diagram illustrates the proposed signaling pathway for the herbicidal action of chloroacetamide compounds.

Herbicidal_Action_of_Chloroacetamides cluster_plant_cell Plant Cell Chloroacetamide This compound VLCFA_Elongase VLCFA Elongase Complex Chloroacetamide->VLCFA_Elongase Inhibition VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Cell_Membrane Cell Membrane Integrity VLCFA_Synthesis->Cell_Membrane Cell_Division Cell Division & Elongation VLCFA_Synthesis->Cell_Division Seedling_Growth Seedling Growth Cell_Membrane->Seedling_Growth Supports Cell_Division->Seedling_Growth Drives Plant_Death Plant Death Seedling_Growth->Plant_Death Cessation leads to

Caption: Proposed mechanism of herbicidal action.

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow start Start: Reagents synthesis Synthesis: Acetylation of 5-chloro-2-methylaniline start->synthesis workup Work-up: Aqueous Precipitation synthesis->workup isolation Isolation: Vacuum Filtration workup->isolation purification Purification: Recrystallization from Ethanol isolation->purification characterization Characterization: Melting Point, TLC, (Spectroscopy) purification->characterization end End: Pure Product characterization->end

References

In-Depth Technical Guide: Solubility Profile of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-(5-Chloro-2-methylphenyl)acetamide (CAS No: 5900-55-0). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility characteristics inferred from structurally related molecules, and detailed experimental protocols for determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in various solvent systems.

PropertyValueReference
CAS Number 5900-55-0[1][2][]
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
Melting Point 129-130 °C[1]
Boiling Point 319.6 °C at 760 mmHg[1]
Density 1.218 g/cm³[1]

Solubility Profile

Aqueous Solubility: The aqueous solubility of this compound is expected to be low. The presence of the chlorophenyl and methyl groups contributes to the molecule's hydrophobicity. Similar compounds, such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, are known to be less soluble in water due to their hydrophobic characteristics. The amide group can participate in hydrogen bonding, which may impart some minimal aqueous solubility.

Organic Solvent Solubility: this compound is anticipated to exhibit significantly better solubility in organic solvents compared to water. Structurally similar compounds, like N-(5-chloro-2-fluoro-phenyl)acetamide, demonstrate good solubility in organic solvents such as ethanol and acetone.[4] This is attributed to the ability of these less polar solvents to stabilize the aromatic structure of the compound.[4] Therefore, it is expected that this compound will be soluble in a range of common organic solvents, including:

  • Alcohols (e.g., methanol, ethanol)

  • Ketones (e.g., acetone)

  • Ethers (e.g., tetrahydrofuran)

  • Chlorinated solvents (e.g., dichloromethane)

  • Aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide)

Factors Influencing Solubility:

  • Temperature: The solubility of organic compounds like this compound generally increases with a rise in temperature.[4]

  • pH: The amide functional group is generally considered neutral, but its ionization can be influenced by pH, which may alter its solubility characteristics.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from standard shake-flask methods for pharmaceutical compounds.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, ethanol, methanol, acetone, DMSO)

  • Volumetric flasks

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually evident.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to ensure complete sedimentation of the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

    • Dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the determined concentration from the HPLC analysis and the dilution factor used.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solid to vials start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Agitate in orbital shaker (e.g., 24-72h at 25°C) add_solvent->shake centrifuge Centrifuge to sediment solid shake->centrifuge filter Filter supernatant centrifuge->filter hplc Quantify concentration by HPLC filter->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways

There is no information available in the public domain linking this compound to specific biological signaling pathways. Its primary known application area, based on structurally similar compounds, is as an intermediate in the synthesis of pharmaceuticals.[5] Further research would be required to elucidate any potential biological activity or interactions with signaling cascades.

References

Spectroscopic Analysis of N-(5-Chloro-2-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-(5-Chloro-2-methylphenyl)acetamide (CAS No: 5900-55-0), a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the predicted spectral characteristics based on its chemical structure. Furthermore, it details standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar compounds.

Compound at a Glance

PropertyValue
Chemical Name This compound
Synonyms 2-Acetamido-4-chlorotoluene, 4-Chloro-2-acetaminotoluene
CAS Number 5900-55-0[1][]
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.64 g/mol [][3]
Melting Point 129-130 °C[4]

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2Singlet1H-NH (Amide proton)
~ 7.5Doublet1HAromatic CH (H-6)
~ 7.1Doublet of doublets1HAromatic CH (H-4)
~ 7.0Doublet1HAromatic CH (H-3)
~ 2.2Singlet3HAr-CH₃ (Methyl group on ring)
~ 2.1Singlet3HCO-CH₃ (Acetyl methyl group)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 168C=O (Amide carbonyl)
~ 135Aromatic C-Cl (C-5)
~ 134Aromatic C-N (C-1)
~ 130Aromatic C-CH₃ (C-2)
~ 128Aromatic CH (C-4)
~ 125Aromatic CH (C-6)
~ 122Aromatic CH (C-3)
~ 24CO-CH₃ (Acetyl methyl)
~ 17Ar-CH₃ (Ring methyl)
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3250Strong, SharpN-H Stretch (Amide)
~ 3100 - 3000MediumC-H Stretch (Aromatic)
~ 2950 - 2850MediumC-H Stretch (Aliphatic, CH₃)
~ 1670 - 1650StrongC=O Stretch (Amide I)
~ 1600, 1480Medium-StrongC=C Stretch (Aromatic ring)
~ 1550 - 1530StrongN-H Bend (Amide II)
~ 850 - 800StrongC-H Bend (Aromatic, out-of-plane)
~ 750 - 700StrongC-Cl Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
183/185Molecular ion peak [M]⁺ and its isotope [M+2]⁺ due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio)
141/143Fragment ion from the loss of acetyl group (-CH₂CO)
126/128Fragment ion from the loss of the entire acetamide group
43Fragment ion corresponding to [CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6][7] The sample should be fully dissolved; if any solid particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5][7]

  • Internal Standard: If the solvent does not already contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.

  • Instrumentation: The spectra should be acquired on a Fourier Transform NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A longer relaxation delay may be needed for quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent or TMS peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or zinc selenide).[8][9]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[10]

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.

  • Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12] This causes the molecule to ionize and fragment.[11][13]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Elucidation Synthesis Synthesis & Purification of This compound Purity_Check Purity Confirmation (e.g., TLC, HPLC) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy (ATR-FTIR) Purity_Check->IR MS Mass Spectrometry (EI-MS) Purity_Check->MS NMR_Data NMR Spectral Analysis: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Data IR_Data IR Spectrum Analysis: - Functional Group Identification IR->IR_Data MS_Data Mass Spectrum Analysis: - Molecular Ion Peak - Fragmentation Pattern - Isotopic Distribution MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Spectroscopic Analysis Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of N-(5-Chloro-2-methylphenyl)acetamide

This document provides a comprehensive overview of the safety and handling procedures for this compound. The information is intended to equip laboratory and research personnel with the necessary knowledge to handle this chemical compound safely, minimizing risks to both personnel and the environment.

Section 1: Chemical Identification and Properties

This compound, also known as 2-Acetamido-4-chlorotoluene, is a chemical intermediate used in various laboratory and synthesis applications.[][2] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 5900-55-0[3][4]
Synonyms 2-Acetamido-4-chlorotoluene, 4-Chloro-2-acetaminotoluene[]
Molecular Formula C₉H₁₀ClNO[3]
Molecular Weight 183.63 g/mol [3]
Appearance White solid[5]
Melting Point 129-130 °C[3]
Boiling Point 319.6 °C at 760 mmHg[][3]
Density 1.218 g/cm³[][3]
Flash Point 147.1 °C[3]
Purity Typically >95%[]

Section 2: Hazard Identification

This compound is classified as hazardous.[3] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[5]

Table 2: GHS Hazard and Precautionary Statements

CategoryInformationSource(s)
Pictogram(s) [6]
Signal Word Warning [6][7]
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8] P264: Wash skin thoroughly after handling.[6][8] P270: Do not eat, drink or smoke when using this product.[8] P271: Use only outdoors or in a well-ventilated area.[6][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P330: Rinse mouth.[8] P362: Take off contaminated clothing and wash before reuse.[6] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6] P405: Store locked up.[6] P501: Dispose of contents/container to an approved waste disposal plant.[6]

Potential Health Effects:

  • Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[5]

  • Inhalation: May cause respiratory tract irritation.[5][6]

  • Skin: May cause skin irritation.[5][6]

  • Eyes: May cause serious eye irritation.[5][6]

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.[5] All first-aid procedures should be performed while wearing appropriate personal protective equipment.

Experimental Protocol: First-Aid Procedures

  • General Advice: Consult a physician and show this safety data sheet to the medical professional in attendance.[9]

  • If Inhaled:

    • Remove the individual from the exposure area to fresh air immediately.[5][6]

    • If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5][10]

    • Seek immediate medical attention.[5]

  • In Case of Skin Contact:

    • Immediately remove any contaminated clothing.[6]

    • Flush the affected skin with large amounts of soap and water for at least 15 minutes.[5][10]

    • If skin irritation persists, get medical advice.[6]

  • In Case of Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[5][6]

    • Remove contact lenses if present and easy to do so.[6]

    • Seek immediate medical attention.[6]

  • If Swallowed:

    • Do NOT induce vomiting.[6]

    • If the person is conscious, rinse their mouth thoroughly with water.[5][9]

    • Never give anything by mouth to an unconscious person.[6][9]

    • Seek immediate medical attention.[5][10]

Section 4: Fire-Fighting Measures

Experimental Protocol: Fire-Fighting Procedures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6][9]

  • Specific Hazards: During a fire, thermal decomposition can produce irritating and toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[11][12]

  • Protective Equipment for Firefighters: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode (MSHA/NIOSH approved or equivalent) and full protective gear.[5][12]

Section 5: Accidental Release Measures

Experimental Protocol: Chemical Spill Cleanup

  • Personnel Precautions:

    • Evacuate non-essential personnel from the area.[9]

    • Ensure adequate ventilation.[11]

    • Wear appropriate personal protective equipment (PPE) as outlined in Section 7, including gloves, safety goggles, and a respirator if dust is generated.[5][9]

    • Avoid breathing dust and prevent contact with skin and eyes.[5]

  • Containment and Cleaning:

    • Prevent the product from entering drains or waterways.[6][11]

    • For solid spills, carefully sweep or vacuum the material.[5] Avoid actions that create dust.[9]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[5][9]

  • Disposal:

    • Dispose of the waste material at an approved waste disposal facility in accordance with local, state, and federal regulations.[6]

Section 6: Handling and Storage

  • Handling:

    • Handle in a well-ventilated area or under a chemical fume hood.[5][8]

    • Avoid the formation and inhalation of dust.[12]

    • Avoid contact with skin, eyes, and clothing.[5][11]

    • Wash hands thoroughly after handling.[8][11]

    • Do not eat, drink, or smoke in work areas.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[5][8]

    • Keep the container tightly closed and sealed.[5][8]

    • Store away from incompatible materials such as strong oxidizing agents.[11][12]

Section 7: Exposure Controls/Personal Protection

Engineering Controls:

  • Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[5]

  • Ensure that eyewash stations and safety showers are located close to the workstation.[8][12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][12] A face shield may be necessary for larger quantities.[11]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][13]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations at a low level, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][8]

Section 8: Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[14]

  • Conditions to Avoid: No specific data available, but generally avoid heat and ignition sources.[12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[12][14]

  • Hazardous Polymerization: Will not occur.[14]

Workflow Visualization

The following diagram illustrates a standard workflow for responding to a chemical spill, a critical aspect of laboratory safety and handling.

Chemical_Spill_Response Chemical Spill Response Workflow spill Chemical Spill Occurs assess Assess Situation (Identify chemical, quantity, hazards) spill->assess evacuate Evacuate Immediate Area Alert personnel assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report Incident (Follow institutional protocol) dispose->report end_node Response Complete report->end_node

Caption: A flowchart for a safe and systematic chemical spill response.

References

Technical Guide: Material Safety Data Sheet for N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An In-depth Analysis of N-(5-Chloro-2-methylphenyl)acetamide (CAS No. 5900-55-0)

This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for professionals in research and drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound is a chemical intermediate with the molecular formula C₉H₁₀ClNO.[1][2] It is important to distinguish this compound from similar chemical structures to ensure accurate handling and safety precautions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO[1][2]
Molecular Weight 183.63 g/mol [1]
CAS Number 5900-55-0[1][2]
Appearance Data not available
Melting Point 129-130 °C[1]
Boiling Point 319.6 °C at 760 mmHg[1]
Density 1.218 g/cm³[1]
Flash Point 147.1 °C[1]
Refractive Index 1.592[1]
Topological Polar Surface Area 29.1 Ų[1]
XLogP3 2.67980[1]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]

Pictogram:

alt text

Signal Word: Warning

Precautionary Statements:

A comprehensive set of precautionary statements is associated with this compound, including guidelines for prevention, response, storage, and disposal.[1] Key statements include:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Logical Flow for Hazard Communication

cluster_ID Identification cluster_Hazard Hazard Identification cluster_Comm Hazard Communication cluster_Precautions Precautionary Measures ChemID This compound CAS: 5900-55-0 GHS GHS Classification: Acute Toxicity, Oral (Category 4) ChemID->GHS Leads to Pictogram Pictogram: Exclamation Mark GHS->Pictogram Signal Signal Word: Warning GHS->Signal Statement Hazard Statement: H302 (Harmful if swallowed) GHS->Statement Prevention Prevention: P264, P270 Statement->Prevention Response Response: P301+P312, P330 Statement->Response Disposal Disposal: P501 Statement->Disposal

Caption: Hazard Communication Workflow.

Toxicological Information

While the GHS classification indicates oral toxicity, specific quantitative data such as LD50 (median lethal dose) values for this compound were not available in the public domain at the time of this review. The primary identified toxicological effect is harm if ingested.[1] Information on other routes of exposure (dermal, inhalation) and other toxicological endpoints (e.g., skin/eye irritation, carcinogenicity) is not currently available for this specific compound.

Table 3: Summary of Toxicological Data

EndpointResultSpeciesMethodSource(s)
Acute Oral Toxicity Harmful if swallowed (Category 4)Not specifiedGHS Classification[1]
Acute Dermal Toxicity Data not available---
Acute Inhalation Toxicity Data not available---
Skin Corrosion/Irritation Data not available---
Serious Eye Damage/Irritation Data not available---
Carcinogenicity Data not available---

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a limited number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise manner to a group of animals.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The procedure is designed to classify the substance into one of the GHS acute toxicity categories based on the observed mortality.

Conceptual Workflow for OECD 423

Start Start: Select Dose Level Dose Administer Substance to 3 Animals (Oral Gavage) Start->Dose Observe Observe for 14 Days (Toxicity Signs & Mortality) Dose->Observe Evaluate Evaluate Outcome Observe->Evaluate Stop Stop Testing & Classify Substance Evaluate->Stop Sufficient Mortality NextDose Proceed to Next Dose Level Evaluate->NextDose No/Low Mortality NextDose->Dose

Caption: OECD 423 Experimental Workflow.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Typically, a single albino rabbit is used for the initial test.

  • Application: A small amount of the test substance is applied to a shaved patch of skin.

  • Exposure: The substance is left in contact with the skin for a specified period (usually 4 hours).

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.

Ecological Information

Table 4: Ecological Data

EndpointResultSpeciesMethodSource(s)
Aquatic Toxicity Data not available---
Persistence and Degradability Data not available---
Bioaccumulative Potential Data not available---

Handling, Storage, and Disposal

Given the known hazards, appropriate precautions should be taken when handling this compound.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Safe Handling and Storage Protocol

cluster_Handling Handling Procedures cluster_Storage Storage Requirements cluster_Disposal Disposal Ventilation Use in a Well-Ventilated Area PPE Wear Personal Protective Equipment (Gloves, Goggles, etc.) Avoidance Avoid Contact and Inhalation Hygiene Practice Good Personal Hygiene Location Cool, Dry, Well-Ventilated Area Container Keep Container Tightly Closed Dispose Dispose According to Regulations

Caption: Handling and Storage Workflow.

First-Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

In all cases of exposure, seek medical attention if symptoms persist.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Formation of toxic gases is possible during heating or in case of fire.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Disclaimer

This document is intended as a technical guide for trained professionals and is based on currently available information. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the original SDS and exercise their professional judgment in the safe handling of this chemical.

References

Potential Biological Activity of N-(5-Chloro-2-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited direct experimental data on the biological activity of N-(5-Chloro-2-methylphenyl)acetamide. This technical guide, therefore, presents a scientifically-informed overview of its potential biological activities based on the known properties of the broader chloroacetamide and N-phenylacetamide classes of chemical compounds. The information provided herein is intended to serve as a foundation for future research and is not a definitive account of this specific molecule's biological profile. Direct experimental validation is essential to confirm these hypothesized activities.

Introduction

This compound is a substituted aromatic amide. Its chemical structure, featuring a chloroacetamide moiety, suggests a potential for electrophilic interactions with biological macromolecules. The N-phenylacetamide core is a common scaffold in medicinal chemistry, known to be associated with a diverse range of pharmacological effects. This guide will explore the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound, drawing parallels with structurally related compounds.

Core Mechanism of Action: Covalent Inhibition

The chloroacetamide functional group is a key determinant of the potential biological activity of this compound. This group acts as an electrophile, rendering the molecule susceptible to nucleophilic attack from amino acid residues within proteins, particularly the thiol group of cysteine. This interaction can lead to the formation of a stable, covalent thioether bond, resulting in irreversible inhibition of the target protein's function. This mechanism is a well-established principle for the biological effects of various chloroacetamide-containing molecules.

Potential Biological Activities

Based on the activities of related N-phenylacetamide and chloroacetamide derivatives, the following biological effects for this compound can be hypothesized:

Antimicrobial Activity

Substituted N-phenyl-2-chloroacetamides have demonstrated notable antimicrobial properties. The biological activity of these compounds often varies with the nature and position of substituents on the phenyl ring. Halogenated N-phenyl chloroacetamides have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism for their antimicrobial action involves the covalent modification of essential microbial enzymes.

Table 1: Antimicrobial Activity of Representative Chloroacetamide Derivatives

CompoundTarget OrganismActivity Metric (μg/mL)Reference
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureusMIC: 62.5[1]
N-(4-fluorophenyl)-2-chloroacetamideStaphylococcus aureusMIC: 62.5[1]
N-(3-bromophenyl)-2-chloroacetamideStaphylococcus aureusMIC: 125[1]
N-(4-chlorophenyl)-2-chloroacetamideCandida albicansMIC: 250[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Anti-Inflammatory Activity

Certain N-phenylacetamide derivatives have been reported to possess anti-inflammatory properties. For instance, N-(2-hydroxyphenyl)acetamide has been shown to reduce levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in animal models of arthritis.[2] The anti-inflammatory effects are also potentially linked to the modulation of oxidative stress markers.[2]

Cytotoxic and Anticancer Activity

The N-phenylacetamide scaffold is present in a number of compounds investigated for their anticancer potential. Derivatives of 2-phenylacetamide have exhibited cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[4] The presence of a reactive chloroacetamide moiety could enhance cytotoxic activity through the irreversible inhibition of proteins critical for cancer cell survival.

Table 2: Cytotoxicity of Representative Phenylacetamide Derivatives against Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(phenyl with nitro group)acetamidePC3 (prostate carcinoma)52[3]
2-(4-Fluorophenyl)-N-(phenyl with nitro group)acetamideMCF-7 (breast cancer)100[3]
Phenylacetamide derivative 3j (p-nitro substituted)MDA-MB-468 (Breast Cancer)0.76[4]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6[4]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are generalized experimental protocols that could be employed to investigate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for yeast).[1] Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[1]

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate with the appropriate growth medium to achieve a range of concentrations.[1]

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS).

  • Cell Seeding: Seed the macrophages into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cell lines of interest into a 96-well plate and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

The following diagrams illustrate hypothetical workflows and signaling pathways relevant to the potential biological activities of this compound.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_microbe Culture Microorganism inoculation Inoculate with Microorganism prep_microbe->inoculation prep_media Prepare Growth Media prep_media->serial_dilution serial_dilution->inoculation incubation Incubate (24-48h) inoculation->incubation read_plate Visually Inspect for Growth incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Antimicrobial Susceptibility Testing Workflow.

signaling_pathway_nfkb cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Generalized NF-κB Signaling Pathway in Inflammation.

Hypothesized Cytotoxic Mechanism of Action.

References

N-(5-Chloro-2-methylphenyl)acetamide: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-methylphenyl)acetamide, a substituted acetamide, belongs to a class of compounds recognized for their diverse biological activities. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. This document covers the synthesis, physicochemical properties, and potential biological applications, offering detailed experimental protocols and logical workflows to guide future research and development efforts.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₀ClNO.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference(s)
CAS Number 5900-55-0[1]
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
Melting Point 129-130 °C[1]
Boiling Point 319.6 °C at 760 mmHg[1]
Density 1.218 g/cm³[1]
Flash Point 147.1 °C[1]
Refractive Index 1.592[1]

Synthesis

The primary synthetic route to this compound is through the acylation of the corresponding aniline, 5-chloro-2-methylaniline. This is a standard and widely used method for the formation of an amide bond.

General Synthesis Workflow

Synthesis_Workflow General Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product & Analysis SM1 5-Chloro-2-methylaniline Reaction Acylation Reaction - Solvent (e.g., Dichloromethane, Acetic Acid) - Optional Base (e.g., Pyridine, Triethylamine) SM1->Reaction SM2 Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) SM2->Reaction Workup Work-up - Quenching - Extraction Reaction->Workup Reaction Mixture Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, IR, MS, Melting Point) Product->Analysis

Caption: General workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add the acetylating agent, either acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents), dropwise to the stirred solution. If an acid chloride is used, a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) should be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. If the product precipitates, it can be collected by filtration. Otherwise, perform a liquid-liquid extraction. If dichloromethane was used as the solvent, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Spectroscopic Data

As of this review, published experimental spectroscopic data for this compound is scarce. Researchers should expect characteristic signals corresponding to the aromatic protons, the methyl group protons, the amide proton, and the acetyl methyl protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methyl carbon, the carbonyl carbon, and the acetyl methyl carbon. The IR spectrum should exhibit characteristic peaks for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band).

Biological Activity and Potential Applications

The chloroacetamide functional group is present in a variety of biologically active molecules, suggesting that this compound could be a valuable scaffold in drug discovery.[4]

Antimicrobial Activity

N-(substituted phenyl)-2-chloroacetamides have demonstrated efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and to a lesser extent, against Gram-negative bacteria and yeasts like Candida albicans.[4] The biological activity is influenced by the nature and position of substituents on the phenyl ring. The lipophilicity and electronic properties imparted by the chloro and methyl groups on the target molecule may contribute to its potential antimicrobial effects.

Experimental Protocol for Antimicrobial Screening (Proposed)

The following is a general protocol for evaluating the antimicrobial activity of the title compound, based on established methods for similar compounds.[2][4]

  • Microorganism Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), MRSA (e.g., ATCC 33591)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

    • Yeast: Candida albicans (e.g., ATCC 10231)

  • Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and yeast in Sabouraud Dextrose Broth (SDB) overnight at 37°C. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

  • Microdilution Method (for Minimum Inhibitory Concentration - MIC):

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of final concentrations.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for yeast) and negative controls (broth with DMSO and broth with inoculum only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • Data Presentation: The results should be tabulated to show the MIC values of the test compound against the different microbial strains.

General Workflow for Biological Screening

Biological_Screening_Workflow General Workflow for Biological Activity Screening cluster_compound Test Compound cluster_assays In Vitro Assays cluster_data Data Analysis Compound This compound (in DMSO) Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) Compound->Cytotoxicity Enzyme Enzyme Inhibition Assay (Target-specific) Compound->Enzyme Data Quantitative Data - MIC values - IC50 values Antimicrobial->Data Cytotoxicity->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: A generalized workflow for the in vitro biological evaluation of the title compound.

Signaling Pathways and Mechanism of Action

Currently, there is no documented information on the specific mechanism of action or any signaling pathways modulated by this compound or its very close analogues in biological systems.[5] Future research could explore its effects on pathways commonly targeted by antimicrobial agents, such as cell wall synthesis, protein synthesis, or DNA replication. For potential anticancer applications, studies could investigate its impact on key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and drug development. While specific biological data for this molecule is lacking, the known activities of related chloroacetamides suggest that it may possess valuable antimicrobial or other pharmacological properties. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this compound, thereby contributing to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(5-Chloro-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the acetylation of 5-chloro-2-methylaniline using acetic anhydride. This application note includes a comprehensive experimental procedure, tabulated data for reactants and products, and characteristic spectroscopic data for product verification. Additionally, a visual workflow diagram is provided to clearly illustrate the synthesis process.

Introduction

This compound is an important amide compound utilized in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The acetylation of anilines is a fundamental and widely used transformation in organic synthesis. This process involves the introduction of an acetyl group onto the nitrogen atom of the aniline, forming an acetamide. This transformation is often employed to protect the amino group during subsequent reactions or to modulate its electronic properties. The protocol described herein provides a straightforward and efficient method for the preparation of this compound in high purity.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of acetic anhydride by 5-chloro-2-methylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer yields the desired this compound and acetic acid as a byproduct.

Reaction Scheme

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
5-chloro-2-methylanilineC₇H₈ClN141.60Light yellow to brown liquid2-4228-230
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid-73138-140
This compoundC₉H₁₀ClNO183.64Off-white to white solid138-141Not available

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, J=2.0 Hz, 1H, Ar-H), 7.20 (d, J=8.4 Hz, 1H, Ar-H), 7.10 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, COCH₃)
IR (KBr)ν (cm⁻¹): 3280 (N-H stretch), 1665 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1590, 1480 (C=C aromatic stretch), 810 (C-H out-of-plane bend)

Experimental Protocol

Materials and Equipment
  • 5-chloro-2-methylaniline (98% purity)

  • Acetic anhydride (99% purity)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.3 mmol) of 5-chloro-2-methylaniline in 20 mL of glacial acetic acid.

  • Addition of Acetylating Agent: While stirring, slowly add 4.0 mL (42.4 mmol) of acetic anhydride to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into 100 mL of ice-cold water with vigorous stirring.

  • Precipitation: The crude this compound will precipitate as a solid. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 60°C to a constant weight. A typical crude yield is in the range of 85-95%.

Purification Protocol
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the activated charcoal (if used) or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them to a constant weight. The typical melting point of the purified product is 138-141°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-chloro-2-methylaniline 5-chloro-2-methylaniline Reaction Mixture Reaction Mixture 5-chloro-2-methylaniline->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Mixture Precipitation Precipitation Reaction Mixture->Precipitation Heat, then add to H2O Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product This compound This compound Recrystallization->this compound Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Proton Transfer Aniline 5-chloro-2-methylaniline TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate AceticAnhydride Acetic Anhydride AceticAnhydride->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Collapse Byproduct Acetic Acid TetrahedralIntermediate->Byproduct Proton Transfer

Caption: Simplified reaction mechanism for the acetylation of 5-chloro-2-methylaniline.

Safety Precautions

  • 5-chloro-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with care in a fume hood and wear appropriate PPE.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocol described provides an effective method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and provides the product in good yield and high purity after recrystallization. The provided spectroscopic data can be used as a reference for product characterization. This application note serves as a valuable resource for researchers in organic synthesis and drug development.

Application Notes and Protocols: N-(5-Chloro-2-methylphenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(5-Chloro-2-methylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the preparation of advanced pharmaceutical agents, such as kinase inhibitors.

Introduction

This compound is a substituted aromatic amide that serves as a versatile building block in medicinal chemistry. Its structure, featuring a chlorinated and methylated phenyl ring attached to an acetamide group, makes it a valuable precursor for the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and targeted cancer therapeutics like kinase inhibitors. The presence of the chloro and methyl groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating quick reference for experimental planning.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.64 g/mol [1]
CAS Number 5900-55-0[2]
Appearance Solid[3]
Melting Point 129-130 °C[4]
Boiling Point 319.6 °C at 760 mmHg[2][4]
Density 1.218 g/cm³[2][4]
Solubility Information not readily available
Purity Typically >95%[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 5-chloro-2-methylaniline using acetic anhydride.

Reaction Scheme:

Synthesis of this compound reactant1 5-Chloro-2-methylaniline reaction_center + reactant1->reaction_center reactant2 Acetic Anhydride reactant2->reaction_center product This compound byproduct Acetic Acid arrow -> reaction_center->arrow Acetylation products arrow->products products->product products->byproduct +

Caption: Synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chloro-2-methylaniline141.5910.0 g0.0706
Acetic Anhydride102.098.0 mL (8.65 g)0.0847
Glacial Acetic Acid60.0550 mL-
Sodium Acetate82.0310.0 g0.122
Deionized Water18.02As needed-
Ethanol46.07As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-chloro-2-methylaniline in 50 mL of glacial acetic acid.

  • To this solution, slowly add 8.0 mL of acetic anhydride with continuous stirring.

  • Add 10.0 g of sodium acetate to the reaction mixture.

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold deionized water with stirring.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL).

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 60 °C.

  • Calculate the yield and determine the melting point.

Expected Yield: 85-95%

Application in the Synthesis of a Kinase Inhibitor (Representative Protocol)

This compound and its analogs are valuable intermediates in the synthesis of multi-kinase inhibitors, such as Tivozanib. The following is a representative protocol illustrating the conceptual steps of how such an intermediate could be utilized.

Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Assembly cluster_2 Final Product Synthesis A This compound (or analogue) C Coupling Reaction A->C B Functionalization of Core Heterocycle B->C D Urea Formation C->D E Purification D->E F Final Kinase Inhibitor E->F

Caption: General workflow for kinase inhibitor synthesis.

Conceptual Protocol for a Tivozanib-like Scaffold:

This protocol outlines the key transformations involved in constructing a kinase inhibitor, highlighting the role of the N-aryl acetamide moiety.

  • Preparation of the Quinoline Core: Synthesize the 6,7-dimethoxy-4-chloroquinoline core structure through established multi-step procedures starting from simpler aromatic precursors.

  • Ether Linkage Formation: React the N-(chloro-hydroxyphenyl)acetamide intermediate (an analogue of the title compound) with the 6,7-dimethoxy-4-chloroquinoline in the presence of a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures. This step forms the critical ether linkage.

  • Amine Deprotection (Hydrolysis of Acetamide): The acetamide group, having served its purpose as a protecting group and directing group, is hydrolyzed under acidic or basic conditions to reveal the free amine.

  • Urea Formation: The newly formed aromatic amine is then reacted with an appropriate isocyanate (e.g., 5-methyl-3-isoxazolyl isocyanate for Tivozanib) in an aprotic solvent to form the final urea linkage, a common pharmacophore in kinase inhibitors.[5]

  • Purification: The final compound is purified using techniques such as column chromatography and/or recrystallization to yield the active pharmaceutical ingredient (API) with high purity.

Application in Targeted Cancer Therapy: Tivozanib Signaling Pathway

This compound derivatives are instrumental in synthesizing drugs that target specific signaling pathways implicated in cancer progression. Tivozanib, for instance, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).

By inhibiting VEGFR-1, -2, and -3, Tivozanib blocks the downstream signaling cascades that promote tumor growth and metastasis.[6][7]

Tivozanib Signaling Pathway Inhibition:

Tivozanib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR-1, 2, 3 PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PLCg PLCγ VEGFR->PLCg Tivozanib Tivozanib Tivozanib->VEGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis VEGF VEGF VEGF->VEGFR Binds

Caption: Tivozanib inhibits VEGFR signaling pathways.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. The protocols and data presented herein provide a solid foundation for its synthesis and application in the development of novel therapeutics, particularly in the field of oncology. Its role as a precursor to potent kinase inhibitors like Tivozanib underscores its importance in modern drug discovery and development.

References

Application Notes and Protocols for N-(5-Chloro-2-methylphenyl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-(5-Chloro-2-methylphenyl)acetamide, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Detailed experimental protocols, characterization data, and workflow diagrams are presented to facilitate its use in the laboratory.

Chemical Properties and Data

This compound is a stable amide derivative of 5-chloro-2-methylaniline. Its chemical structure, featuring a substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

PropertyValueReference
Molecular Formula C₉H₁₀ClNO[2]
Molecular Weight 183.64 g/mol [2]
CAS Number 5900-55-0[3]
Melting Point 129-130 °C
Boiling Point 319.6 °C at 760 mmHg[2]
Appearance White to off-white solid

Synthesis of this compound

The standard method for the synthesis of this compound is the N-acetylation of 5-chloro-2-methylaniline using acetic anhydride.[1] The following protocol is a representative procedure adapted from general methods for the acetylation of anilines.

Experimental Protocol: N-Acetylation of 5-Chloro-2-methylaniline

Materials:

  • 5-Chloro-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate (optional, as base)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol or other suitable solvent for recrystallization

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane. If no solvent is used, the reaction can be performed neat.

  • Add acetic anhydride (1.1 to 1.5 equivalents) to the solution. A base, such as sodium acetate (1.2 equivalents), can be added to neutralize the acetic acid byproduct.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to increase the reaction rate if necessary.

  • Upon completion of the reaction, quench the reaction mixture by slowly adding it to cold water or a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it.

  • If the product does not precipitate, extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Characterization Data

The following table provides expected spectroscopic data for this compound, based on the analysis of closely related compounds.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, the acetyl group protons, and the amide N-H proton.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
Mass Spectrometry Molecular ion peak corresponding to the exact mass of the compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate for the synthesis of various organic molecules, particularly in the pharmaceutical industry. The presence of the chloro and methyl groups on the phenyl ring, along with the acetamide functionality, provides multiple sites for further chemical transformations.

Intermediate for Pharmaceutical Synthesis

This compound is a known precursor for the synthesis of NSAIDs and potentially other biologically active molecules. The acetamide group can be hydrolyzed to the corresponding aniline, which can then be used in a variety of coupling reactions or other transformations. The chloro substituent can also be a site for nucleophilic aromatic substitution or cross-coupling reactions.

Visualized Workflows

Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline N-Acetylation N-Acetylation 5-Chloro-2-methylaniline->N-Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-Acetylation Quenching Quenching N-Acetylation->Quenching Extraction Extraction Quenching->Extraction Recrystallization Recrystallization Extraction->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

General Application in Multi-step Synthesis

Application_Workflow A This compound B Hydrolysis A->B Step 1 C 5-Chloro-2-methylaniline B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2a E Further Functionalization C->E Step 2b F Target Molecule (e.g., Pharmaceutical) D->F E->F

Caption: Potential synthetic routes utilizing the target compound.

References

Application Notes and Protocols for the Characterization of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-Chloro-2-methylphenyl)acetamide is a chemical compound with applications as an intermediate in the synthesis of various pharmaceutical agents and other organic molecules.[1] Accurate and comprehensive characterization is crucial to ensure its identity, purity, and quality for research, development, and manufacturing purposes. These application notes provide detailed protocols for the analytical methods used to characterize this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental step in characterization is the determination of basic physical and chemical properties.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO[2]
Molecular Weight 183.63 g/mol [3][4]
Melting Point 129-130 °C[3]
Appearance Solid
IUPAC Name This compound[]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a primary method for assessing the purity of this compound and quantifying known impurities.[6]

Principle: This technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6] For acetamide compounds, a reverse-phase (RP) HPLC method is typically employed.[7]

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.[6]

    • A gradient elution is typically used, for example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 214 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[6]

  • Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase (1 mg/mL) weigh->dissolve inject Inject Sample (10 µL) dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for purity determination using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for identifying and quantifying volatile impurities. It is also used for the structural confirmation of the main compound.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for identification.[8]

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: HP-5MS or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector at 280 °C.

  • Oven Temperature Program: 100 °C for 2 min, then ramp to 280 °C at 16 °C/min and hold for 6 min.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetone or ethyl acetate to a concentration of 1 mg/mL.

  • Data Analysis: Identify the main compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the peak area from the total ion chromatogram (TIC).

ParameterTypical Value
Column Type HP-5MS (or equivalent)
Injection Mode Splitless
Ionization Mode Electron Ionization (EI)
Expected Molecular Ion (M+) m/z 183

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound by providing information about the hydrogen and carbon framework, respectively.[10]

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for chemically non-equivalent atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[10]

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns) to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., aromatic, methyl, carbonyl).

Expected NMR Data (based on similar structures)

Data TypeExpected Chemical Shifts (δ, ppm) and MultiplicityAssignment
¹H NMR ~10.0-10.5 (s, 1H)N-H (amide)
~7.0-8.0 (m, 3H)Aromatic protons
~2.2-2.4 (s, 3H)-CH₃ (acetamide)
~2.1-2.3 (s, 3H)-CH₃ (on phenyl ring)
¹³C NMR ~165-170C=O (carbonyl)
~118-140Aromatic carbons
~20-25-CH₃ carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR is used to identify the functional groups present in the molecule.[10]

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, allowing for their identification.

Experimental Protocol: FTIR

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.

Expected FTIR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3200N-H StretchAmide
~3100-3000C-H StretchAromatic
~1680-1640C=O Stretch (Amide I)Carbonyl
~1570-1515N-H Bend (Amide II)Amide
~1100-1000C-Cl StretchChloroalkane

General Analytical Characterization Workflow

cluster_physchem Physicochemical Tests cluster_chrom Chromatographic Analysis cluster_spec Spectroscopic Analysis cluster_results Results start Sample of This compound mp Melting Point start->mp hplc HPLC start->hplc gcms GC-MS start->gcms nmr NMR (¹H, ¹³C) start->nmr ftir FTIR start->ftir identity Identity Confirmation mp->identity purity Purity Assessment hplc->purity gcms->purity structure Structural Confirmation gcms->structure nmr->structure ftir->structure end Certificate of Analysis purity->end structure->end identity->end

Caption: A comprehensive workflow for the analytical characterization of a chemical substance.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(5-Chloro-2-methylphenyl)acetamide. The described protocol is suitable for the determination of purity and the quantification of this compound in bulk drug substances and formulated products. The method is demonstrated to be specific, linear, accurate, and precise, making it a valuable tool for quality control and research and development in the pharmaceutical industry.

Introduction

This compound is an organic compound with potential applications in pharmaceutical and chemical research. Ensuring the purity and accurate quantification of this compound is critical for its use in drug development and other scientific applications. High-performance liquid chromatography (HPLC) is a powerful analytical technique that separates components in a mixture for identification, quantification, and purification.[1] This document provides a detailed protocol for a stability-indicating RP-HPLC method for this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were established to provide a sharp, symmetrical peak for this compound with a suitable retention time.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.

Sample Solution Preparation
  • Accurately weigh a quantity of the sample equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Follow steps 2 and 3 from the Standard Solution Preparation protocol.

Calibration Curve Preparation
  • Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the range of 10-150 µg/mL.

  • A typical calibration set might include concentrations of 10, 25, 50, 100, and 150 µg/mL.

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, and robustness. The results are summarized in the following tables.

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
%RSD of Peak Area (n=6)≤ 1.0%0.4%
Linearity

The linearity of the method was determined by analyzing the calibration standards in triplicate.

Table 3: Linearity Data

Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 1500.9998
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix.

Table 4: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)%RSD
80%99.50.6%
100%100.20.4%
120%99.80.5%
Precision

The precision of the method was evaluated at both the instrument (repeatability) and inter-day (intermediate precision) levels.

Table 5: Precision Data

Precision Level%RSD of Assay Results (n=6)
Repeatability 0.5%
Intermediate Precision 0.8%

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Standard/Sample dissolve Dissolve in Diluent prep_start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Volume sonicate->dilute prep_end Prepared Solution dilute->prep_end inject Inject Sample prep_end->inject hplc_system HPLC System hplc_system->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 245 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration/ Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship compound This compound method RP-HPLC Method compound->method parameters Chromatographic Parameters (Mobile Phase, Column, Flow Rate) method->parameters validation Method Validation method->validation application Application (Purity Testing, Quantification) method->application attributes Specificity Linearity Accuracy Precision validation->attributes

Caption: Logical relationship of the analytical method.

Conclusion

The developed RP-HPLC method for the analysis of this compound is simple, rapid, and reliable. The validation results confirm that the method is suitable for its intended purpose in a quality control or research environment. The isocratic mobile phase and short run time allow for a high throughput of samples.

References

Application Note: 1H NMR Interpretation of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(5-Chloro-2-methylphenyl)acetamide. Included are the predicted chemical shifts, splitting patterns, and coupling constants for each proton in the molecule. A standard experimental protocol for the acquisition of 1H NMR data for small organic molecules is also provided, alongside a visual representation of the molecule with proton assignments.

Introduction

This compound is a substituted aromatic amide. The structural elucidation of such compounds is crucial in various stages of drug discovery and development, as well as in synthetic chemistry, to confirm the identity and purity of the synthesized molecule. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. This application note serves as a practical guide for the interpretation of the 1H NMR spectrum of this specific compound.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the methyl protons on the phenyl ring, the amide proton, and the acetyl methyl protons. The predicted data, based on the analysis of structurally similar compounds, is summarized in the table below. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H (Amide)~ 7.5 - 8.51HBroad Singlet-
H-6~ 7.8 - 8.21HDoublet~ 2.0
H-4~ 7.1 - 7.31HDoublet of Doublets~ 8.5, 2.0
H-3~ 7.0 - 7.21HDoublet~ 8.5
CH3 (Aryl)~ 2.2 - 2.43HSinglet-
CH3 (Acetyl)~ 2.1 - 2.33HSinglet-

Experimental Protocol

This section outlines a standard protocol for the preparation and acquisition of a 1H NMR spectrum for a small organic molecule like this compound.

3.1. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.[1][2][3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The volume of the solvent should be approximately 0.6-0.7 mL.[1]

  • Dissolution: Add the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to avoid interfering with the magnetic field homogeneity.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

3.2. NMR Data Acquisition

  • Instrument Setup: The 1H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then lock onto the deuterium signal of the solvent.

  • Shimming: Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • Data Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain NMR spectrum. Phase and baseline corrections should be applied to the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Data Interpretation and Visualization

The predicted 1H NMR spectrum of this compound is expected to show the following key features:

  • Aromatic Region (δ 7.0 - 8.2 ppm):

    • H-6: This proton is expected to appear as a doublet due to coupling with H-4 (meta-coupling).

    • H-4: This proton will likely be a doublet of doublets, coupling to both H-3 (ortho-coupling) and H-6 (meta-coupling).

    • H-3: This proton should appear as a doublet due to coupling with H-4 (ortho-coupling).

  • Amide Proton (δ 7.5 - 8.5 ppm): The amide proton typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent.

  • Methyl Groups (δ 2.1 - 2.4 ppm):

    • The aryl methyl group (at position 2) and the acetyl methyl group are both expected to be singlets as they have no adjacent protons to couple with. Their chemical shifts will be similar, but can usually be distinguished.

Below is a diagram illustrating the structure of this compound with the assigned protons.

Caption: Molecular structure of this compound with proton assignments.

The following diagram illustrates the logical workflow for the 1H NMR analysis of the compound.

G start Start: Obtain Sample of this compound prep Sample Preparation (Dissolve in Deuterated Solvent with TMS) start->prep acquire 1H NMR Data Acquisition (Lock, Shim, Acquire FID) prep->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process interpret Spectral Interpretation (Chemical Shift, Integration, Multiplicity Analysis) process->interpret assign Assign Signals to Protons (Aromatic, Amide, Methyls) interpret->assign report Generate Report (Data Table, Spectrum, Interpretation) assign->report

Caption: Workflow for 1H NMR analysis.

References

Application Notes and Protocols: Purification of N-(5-Chloro-2-methylphenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of N-(5-chloro-2-methylphenyl)acetamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity. Diagrams illustrating the experimental workflow and the principles of solvent selection are included to provide a comprehensive guide for laboratory professionals.

Introduction

This compound is a substituted acetanilide derivative that often serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is crucial for the successful and efficient synthesis of the final product, as impurities can lead to side reactions, lower yields, and complications in downstream purification processes.

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Solvent Selection and Solubility

The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for the recrystallization of this compound should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room or lower temperatures. This differential solubility is essential for obtaining a high recovery of the purified product.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: The impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, whenever possible.

Based on the general solubility of N-aryl acetamides, several common laboratory solvents and solvent systems are good candidates for the recrystallization of this compound. A preliminary solubility test is always recommended to determine the optimal solvent or solvent mixture.

Table 1: Qualitative Solubility of this compound in Common Recrystallization Solvents

Solvent/Solvent SystemPolarityBoiling Point (°C)Suitability for Recrystallization
WaterHigh100Low solubility, but may be suitable for highly impure samples where impurities are water-soluble.
EthanolMedium-High78Good potential. N-aryl acetamides often exhibit good solubility in hot ethanol and lower solubility when cold.
Ethanol/WaterMedium-HighVariableA versatile and commonly used mixed-solvent system that can be fine-tuned for optimal solubility.[1]
AcetoneMedium-High56Good potential, as related compounds show good solubility.[2] Its low boiling point makes it easy to remove.
Ethyl Acetate/HexaneMedium-LowVariableAn effective mixed-solvent system for a wide range of compounds with intermediate polarity.[1]

Illustrative Recrystallization Data

The following table presents representative data for a typical recrystallization of a substituted acetanilide. Please note that these values are for illustrative purposes and the actual results for this compound may vary depending on the initial purity and the specific conditions used.

Table 2: Representative Quantitative Data for Recrystallization of a Substituted Acetanilide

ParameterValue
Initial Mass of Crude Product5.00 g
Recrystallization SolventEthanol/Water (8:2 v/v)
Volume of Solvent Used50 mL
Dissolution Temperature~78 °C
Crystallization Temperature0-5 °C (Ice Bath)
Mass of Purified Product4.25 g
Percent Recovery85%
Melting Point of Crude Product148-152 °C
Melting Point of Purified Product154-156 °C
Purity by HPLC (Crude)95.2%
Purity by HPLC (Purified)99.8%

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound using a single solvent recrystallization method with ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the preheated glass funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Rinse the flask with a small amount of ice-cold ethanol and pour this rinsing into the funnel to wash the crystals.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

  • Purity Assessment:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value is indicative of high purity.

    • If available, use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the purity.

Visualizations

experimental_workflow start Start with Crude This compound dissolution 1. Dissolution Dissolve in minimal hot ethanol start->dissolution hot_filtration 2. Hot Filtration (if necessary) Remove insoluble impurities dissolution->hot_filtration crystallization 3. Crystallization Slow cooling to room temperature, then ice bath hot_filtration->crystallization collection 4. Crystal Collection Vacuum filtration using a Buchner funnel crystallization->collection drying 5. Drying Oven or vacuum desiccator collection->drying analysis 6. Purity Assessment Melting point, HPLC, etc. drying->analysis end Pure Product analysis->end

Caption: Experimental workflow for the recrystallization of this compound.

solvent_selection cluster_criteria Key Solvent Properties cluster_outcome Desired Outcome solubility Differential Solubility (High at high temp, low at low temp) solvent Optimal Recrystallization Solvent solubility->solvent inertness Chemical Inertness inertness->solvent volatility Appropriate Volatility volatility->solvent impurity_sol Impurity Solubility Profile impurity_sol->solvent high_purity High Purity of Final Product high_recovery High Percent Recovery solvent->high_purity solvent->high_recovery

Caption: Logical relationship for selecting an optimal recrystallization solvent.

References

The Synthetic Versatility of N-(5-Chloro-2-methylphenyl)acetamide in the Pursuit of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-(5-Chloro-2-methylphenyl)acetamide, a substituted acetamide, presents itself as a valuable starting material and intermediate in the synthesis of a diverse array of potentially bioactive molecules. Its chemical architecture, featuring a reactive acetamide group and a substituted phenyl ring, offers multiple avenues for structural modification, paving the way for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthetic utility of this compound, including generalized experimental protocols and a summary of the biological activities observed in structurally related compounds. While specific examples of marketed drugs derived directly from this starting material are not prominently documented in publicly available literature, the principles of its reactivity and the bioactivities of analogous compounds provide a strong foundation for its application in drug discovery and development.

Synthetic Potential and Key Reactions

This compound can be strategically employed in organic synthesis through several key reaction pathways. The primary modes of reactivity involve the acetamide functional group and the potential for further substitution on the aromatic ring.

A fundamental synthetic route to this compound itself involves the acetylation of 5-chloro-2-methylaniline. This is typically achieved using acetylating agents like acetic anhydride or acetyl chloride.

Generalized Synthesis Workflow

A 5-Chloro-2-methylaniline B This compound A->B Acetylation (e.g., Acetic Anhydride) C Bioactive Molecules B->C Further Derivatization

Caption: General synthesis of the title compound and its potential derivatization.

The true synthetic value of this compound lies in its potential for further elaboration. The amide nitrogen and the aromatic ring can be sites for various chemical transformations to introduce diverse pharmacophores and modulate physicochemical properties. For instance, the corresponding amine, obtained via hydrolysis of the acetamide, can serve as a precursor for a wide range of derivatives.

Application in the Synthesis of Bioactive Scaffolds

While direct examples are scarce, the structural motif of this compound is found within broader classes of compounds that have demonstrated significant biological activity. The following sections detail the synthesis of related bioactive molecules, providing a blueprint for the potential applications of the title compound.

Antimicrobial Agents

Chloroacetamide derivatives are known to possess antimicrobial properties. The reactivity of the C-Cl bond allows for nucleophilic substitution, enabling the introduction of various functional groups that can enhance antimicrobial potency.

Table 1: Antimicrobial Activity of Structurally Related Acetamide Derivatives

Compound ClassOrganismActivity (MIC)Reference
N-(2-hydroxyl-5-substitutedphenyl)acetamidesStaphylococcus aureus25 µg/mL[1]
N-(2-hydroxyl-5-substitutedphenyl)acetamidesKlebsiella pneumoniae25 µg/mL[1]
N-(2-hydroxyl-5-substitutedphenyl)acetamidesPseudomonas aeruginosaSignificant Activity[1]
N-(2-hydroxyl-5-substitutedphenyl)acetamidesCandida albicansActive[1]

Experimental Protocol 1: Generalized Synthesis of N-Aryl-2-(heterocyclylthio)acetamide Derivatives

This protocol describes a general procedure for the synthesis of thioether derivatives from a chloroacetamide precursor, a common strategy for generating antimicrobial candidates.

  • Reaction Setup: In a round-bottom flask, dissolve N-(5-Chloro-2-methylphenyl)-2-chloroacetamide (1.0 eq) and the desired heterocyclic thiol (e.g., 2-mercaptobenzothiazole) (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Base Addition: Add a base, for example, anhydrous potassium carbonate (1.5 eq), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow for Thioether Derivatives

A N-(5-Chloro-2-methylphenyl) -2-chloroacetamide C N-Aryl-2-(heterocyclylthio) acetamide A->C B Heterocyclic Thiol B->C Base (e.g., K2CO3)

Caption: Synthesis of thioether derivatives from a chloroacetamide precursor.

Enzyme Inhibitors

The acetamide scaffold is a common feature in a variety of enzyme inhibitors, including those targeting kinases and cyclooxygenases (COX). The N-phenylacetamide core can be readily modified to fit into the active sites of these enzymes.

Table 2: Enzyme Inhibitory Activity of Structurally Related Acetamide Derivatives

Compound ClassTarget EnzymeActivity (IC50/GI50)Reference
Thiazolyl N-benzyl-substituted acetamidesc-Src Kinase1.34 µM (GI50)
N-Aryl acetamide dichloropyridazinonePRMT512 µM (IC50)
Pyrazole acetamide derivativesCOX-IIPotent Inhibition

Experimental Protocol 2: Generalized Synthesis of N-Substituted Acetamides via Amide Coupling

This protocol outlines a general method for synthesizing a diverse library of acetamide derivatives from the corresponding carboxylic acid, which can be obtained from this compound via hydrolysis and further functionalization.

  • Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base like Diisopropylethylamine (DIPEA) (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship for Amide Library Synthesis

cluster_0 Precursor Synthesis cluster_1 Amide Library Synthesis A This compound B Corresponding Carboxylic Acid A->B Hydrolysis & Functionalization D Bioactive Acetamide Derivatives B->D Amide Coupling C Amine Library C->D

Caption: Pathway to a library of bioactive acetamides.

Conclusion

References

Application Notes and Protocols for N-(5-Chloro-2-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of N-(5-Chloro-2-methylphenyl)acetamide derivatives, focusing on their anticancer and anti-inflammatory activities. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development.

Introduction

This compound is a chemical intermediate that serves as a versatile scaffold for the synthesis of a variety of biologically active derivatives. The presence of the chloro and methyl groups on the phenyl ring, combined with the acetamide linkage, provides a unique chemical structure that can be readily modified to interact with various biological targets. Research has shown that derivatives of this compound exhibit promising potential as anticancer, anti-inflammatory, and kinase inhibiting agents.

Applications

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. Specifically, indole and thiazole carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

Indole Carboxamide Derivatives as EGFR Inhibitors:

Certain 5-chloro-indole-2-carboxamides, which can be synthesized from this compound, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Inhibition of EGFR is a key strategy in cancer therapy. One such derivative, a p-2-methyl pyrrolidin-1-yl substituted indole-2-carboxamide, has shown a GI50 of 29 nM against a panel of cancer cell lines, outperforming the standard EGFR inhibitor, erlotinib, in several instances[1]. These compounds have been shown to inhibit both wild-type EGFR and the T790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors[1].

Thiazole Carboxamide Derivatives:

Thiazole-5-carboxamide derivatives incorporating the N-(4-chloro-2-methylphenyl)amido moiety have also been synthesized and evaluated for their anticancer properties. One such compound exhibited a 48% growth inhibition against the A-549 lung cancer cell line[2]. The thiazole ring is a common scaffold in many biologically active compounds and its combination with the this compound structure presents a promising avenue for the development of new anticancer agents.

Anti-inflammatory Activity

The N-phenylacetamide scaffold is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound are being explored as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

COX-2 Inhibition:

The acetamide nitrogen in N-aryl acetamide derivatives can form crucial hydrogen bonds with amino acid residues in the active site of the COX-2 enzyme[3]. This interaction is key to their inhibitory activity. By selectively inhibiting COX-2, which is primarily involved in inflammation, while sparing COX-1, which has a protective role in the gastrointestinal tract, these derivatives have the potential to be effective anti-inflammatory agents with a reduced side-effect profile compared to traditional NSAIDs.

Quantitative Data

The following table summarizes the reported in vitro anticancer activity of representative this compound derivatives.

Compound IDDerivative ClassCancer Cell LineActivity (GI50/IC50)Reference
1 5-Chloro-indole-2-carboxamide (p-2-methyl pyrrolidin-1-yl)Four cancer cell line panel29 nM[1]
2 5-Chloro-indole-2-carboxamide (p-4-morpholin-1-yl)Four cancer cell line panel31 nM[1]
3 5-Chloro-indole-2-carboxamide (p-N,N-dimethyl amino)Four cancer cell line panel36 nM[1]
4 N-(4-chloro-2-methylphenyl) thiazole-5-carboxamideA-549 (Lung)48% inhibition[2]

Experimental Protocols

General Synthesis of N-(Aryl/Heteroaryl)-N-(5-chloro-2-methylphenyl)acetamide Derivatives

This protocol describes a general method for the synthesis of carboxamide derivatives starting from this compound.

Materials:

  • This compound

  • Appropriate carboxylic acid (e.g., indole-2-carboxylic acid, thiazole-5-carboxylic acid)

  • Coupling agent (e.g., EDC.HCl, DCC)

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the desired carboxylic acid (1.0 equivalent) in an anhydrous solvent, add the coupling agent (1.1 equivalents) and a base (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(5-Chloro-2-methylphenyl)amine (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., A-549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound derivatives based on their observed biological activities.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Derivative N-(5-Chloro-2-methylphenyl) acetamide Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway inhibition by this compound derivatives.

COX2_Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative N-(5-Chloro-2-methylphenyl) acetamide Derivative Derivative->COX2 Inhibition

Caption: COX-2 mediated inflammation pathway and its inhibition.

Experimental_Workflow Start Start Synthesis Synthesis of N-(5-Chloro-2-methylphenyl) acetamide Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Biological_Screening->Anticancer_Assay Cancer Focus Anti_inflammatory_Assay Anti-inflammatory Activity (e.g., COX-2 Inhibition Assay) Biological_Screening->Anti_inflammatory_Assay Inflammation Focus Data_Analysis Data Analysis (IC50/GI50 Determination) Anticancer_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

Caption: General experimental workflow for the development of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(5-Chloro-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acetylation of 5-Chloro-2-methylaniline. This is typically achieved by reacting 5-Chloro-2-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

A2: Acetic anhydride is often preferred for laboratory synthesis. It is easier to handle than acetyl chloride, the reaction is not reversible, and it generally produces a high-purity product in good yield.[1] Acetyl chloride is more reactive but can be difficult to handle due to its corrosiveness and sensitivity to moisture.[2] It also liberates HCl, which can convert half of the amine reactant into its hydrochloride salt, rendering it unreactive.[1]

Q3: What is a "green" or more environmentally friendly approach to this synthesis?

A3: A greener approach involves carrying out the acetylation in an aqueous medium, which avoids the use of organic solvents like acetic acid.[2] One reported method for the acetylation of anilines uses vinegar (acetic acid) as a catalyst in water at room temperature, offering a cost-effective and eco-friendly alternative.[3]

Q4: My reaction yield is low. What are the common causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be addressed by adjusting reaction time, temperature, or the stoichiometry of reactants.

  • Side reactions: The formation of byproducts, such as diacetylated compounds, can reduce the yield of the desired product.

  • Product loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.

  • Purity of starting materials: Impurities in the 5-Chloro-2-methylaniline can lead to side reactions and lower yields.

Q5: How can I purify the final product, this compound?

A5: The most common method for purification is recrystallization. While specific solvent systems for this exact compound are not widely published, for similar acetanilides, recrystallization from aqueous ethanol or an acetic acid-water mixture has proven effective.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction is slow or incomplete (as indicated by TLC) Insufficient reactivity of the acetylating agent.Consider switching from acetic anhydride to the more reactive acetyl chloride, keeping in mind the handling precautions.
Low reaction temperature.Gently heat the reaction mixture. For many acetylation reactions, temperatures between 60-80°C are effective.[1]
Catalyst is not used or is inefficient.For challenging acetylations, a catalytic amount of a strong acid like concentrated sulfuric acid can be added.[1] Alternatively, for a greener approach, vinegar can be used as a catalyst in an aqueous medium.[3]
Formation of a solid precipitate in the reaction mixture The product, this compound, is precipitating out of the reaction solvent.This is often the desired outcome. Ensure the reaction has gone to completion before filtering.
The hydrochloride salt of the starting amine has formed (especially when using acetyl chloride).The addition of a base, such as sodium acetate, can neutralize the generated HCl and free the amine to react.[4]
Product is an oil or does not solidify Presence of impurities.Attempt to purify a small sample by column chromatography to isolate the pure compound and induce crystallization.
Insufficient cooling during precipitation.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation of the solid product.[1][4]
Low yield after purification Product is soluble in the recrystallization solvent.Optimize the recrystallization solvent system. You may need to use a solvent pair (e.g., ethanol/water) and adjust the ratio to minimize the solubility of the product at low temperatures.
Multiple transfer steps during workup.Minimize the number of transfers between flasks to reduce mechanical losses of the product.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride in Aqueous Medium

This protocol is adapted from a general procedure for the acetylation of aniline.[4]

Materials:

  • 5-Chloro-2-methylaniline

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

Procedure:

  • Dissolve 5-Chloro-2-methylaniline in water. Note that it may not be fully soluble.

  • Add concentrated HCl to form the hydrochloride salt of the amine, which should be soluble.

  • In a separate flask, prepare a solution of sodium acetate in water.

  • Add acetic anhydride to the solution of the amine hydrochloride, swirl to mix, and immediately add the sodium acetate solution.

  • This compound should precipitate as a white solid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure this compound.

Protocol 2: Acetylation using Acetic Anhydride with Acid Catalyst

This protocol is a general method for acetylation.[1]

Materials:

  • 5-Chloro-2-methylaniline

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottomed flask, add 5-Chloro-2-methylaniline.

  • Carefully add acetic anhydride, followed by a few drops of concentrated H₂SO₄.

  • Gently heat the mixture in a water bath at 60-80°C for 10-15 minutes with stirring.

  • After heating, discontinue and carefully add a small amount of cold water to the warm flask to decompose any excess acetic anhydride.

  • Once the initial reaction subsides, add a larger volume of cold water to precipitate the product.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize from a suitable solvent for purification.

Data Presentation

Table 1: Comparison of Acetylating Agents for N-Acetylation

Acetylating Agent Advantages Disadvantages Typical Reaction Conditions
Acetic Anhydride Easy to handle, reaction is not reversible, generally gives high purity and good yield.[1]Less reactive than acetyl chloride.Can be performed in aqueous or acidic conditions, often with gentle heating.
Acetyl Chloride More reactive than acetic anhydride.Corrosive, moisture-sensitive, produces corrosive HCl gas, can deactivate the starting amine.[2]Often requires a base to neutralize HCl, typically run in an inert solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 5-Chloro-2-methylaniline reactants Add Acetylating Agent (Acetic Anhydride or Acetyl Chloride) + Optional Catalyst/Base start->reactants reaction Reaction (Stirring, Optional Heating) reactants->reaction precipitation Precipitation (Addition of Water/Cooling) reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying end_product End Product: This compound drying->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Issue check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase reaction time - Increase temperature - Use catalyst incomplete->optimize_conditions check_byproducts Check for Byproducts (TLC/NMR) byproducts_present Byproducts Present check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No optimize_purification Optimize Purification: - Different recrystallization solvent - Column chromatography byproducts_present->optimize_purification workup_loss Review Workup Procedure - Minimize transfers complete->check_byproducts no_byproducts->workup_loss

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-(5-Chloro-2-methylphenyl)acetamide.

Troubleshooting Purification Issues

A general workflow for troubleshooting the purification of this compound is outlined below. This diagram can help guide you through the process of identifying and resolving common purification challenges.

Purification_Troubleshooting start Crude this compound tlc Perform TLC Analysis start->tlc impurities Identify Impurities (Starting Material, Byproducts) tlc->impurities recrystallization Attempt Recrystallization impurities->recrystallization If major impurities are less soluble in a suitable solvent chromatography Perform Column Chromatography impurities->chromatography If impurities have different polarity extraction Acid/Base Extraction impurities->extraction If impurities are acidic or basic pure_product Pure Product recrystallization->pure_product Successful optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) recrystallization->optimize_recrystallization Unsuccessful chromatography->pure_product Successful optimize_chromatography Optimize Chromatography (Mobile Phase, Gradient) chromatography->optimize_chromatography Unsuccessful extraction->tlc Re-analyze characterize Characterize Product (NMR, MP, etc.) pure_product->characterize optimize_recrystallization->recrystallization optimize_chromatography->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The most common synthesis route for this compound is the acylation of 5-chloro-2-methylaniline with acetic anhydride or acetyl chloride.[1] Based on this, the primary impurities are likely to be:

  • Unreacted 5-chloro-2-methylaniline: The starting amine.

  • Acetic acid: A byproduct of the reaction with acetic anhydride.[1]

  • Di-acylated product: Although less common, over-acylation can occur.

  • Unreacted acetic anhydride: If used in excess.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during purification is a common issue. Here are a few troubleshooting steps:

  • Trituration: Try adding a non-polar solvent in which the desired product is insoluble but the oily impurities are soluble, such as hexanes or diethyl ether. Stirring the mixture vigorously can often induce crystallization of the product.

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.

  • Recrystallization from a different solvent system: If the oil is partially soluble in a hot solvent, cooling it very slowly may promote crystal growth instead of oiling out.

Q3: I am losing a significant amount of my product during column chromatography. How can I minimize this?

A3: Product loss on silica gel is a frequent problem with amides.[2] This can be due to the slightly acidic nature of silica gel, which can lead to product decomposition or strong adsorption.

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Optimize Your Mobile Phase: A well-chosen mobile phase can improve elution and reduce tailing. Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for amides is a mixture of hexane and ethyl acetate.[2]

  • Flash Chromatography: Employing flash chromatography with optimized conditions can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.

Q4: What is a good solvent for recrystallizing this compound?

A4: Based on the polarity of the molecule and general practices for similar amides, good starting points for recrystallization solvents include:

  • Ethanol (or 95% Ethanol): Acetanilides are often successfully recrystallized from ethanol.[3]

  • Isopropanol

  • Acetone [2]

  • Acetonitrile [2]

  • Toluene

A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)1H NMR Chemical Shifts (CDCl3, δ ppm)
This compound C9H10ClNO183.63129-130[4]319.6[4]~7.8 (br s, 1H, NH), ~7.3-7.0 (m, 3H, Ar-H), ~2.2 (s, 3H, Ar-CH3), ~2.1 (s, 3H, COCH3)
5-Chloro-2-methylanilineC7H8ClN141.5929-31231~6.9-6.5 (m, 3H, Ar-H), ~3.7 (br s, 2H, NH2), ~2.1 (s, 3H, Ar-CH3)[5]
Acetic AnhydrideC4H6O3102.09-73.1139.8~2.2 (s, 6H)
Acetic AcidC2H4O260.0516.6117.9~11.5 (br s, 1H, COOH), ~2.1 (s, 3H)

Note: The 1H NMR chemical shifts for this compound are estimated based on typical values for N-aryl acetamides and may vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., 95% ethanol). Heat the mixture gently. If the solid dissolves completely, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[6] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: General Procedure for Flash Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value between 0.2 and 0.4 and show good separation from impurities. A common mobile phase for amides is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column by passing the mobile phase through the silica gel. Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(5-Chloro-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: The most common impurities are typically related to the synthesis process and potential degradation. These can be categorized as:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: 5-Chloro-2-methylaniline and the acetylating agent (e.g., acetic anhydride).

    • Byproducts: Acetic acid is a common byproduct when using acetic anhydride.

    • Side-Reaction Products: Diacetylated aniline, where two acetyl groups are attached to the nitrogen atom.

  • Degradation Products:

    • Hydrolysis Products: Under acidic or basic conditions, this compound can hydrolyze back to 5-Chloro-2-methylaniline and acetic acid.

    • Oxidation Products: Exposure to oxidizing conditions may lead to the formation of N-oxide derivatives or other oxidized species.

Q2: My purified this compound has a slight color. What could be the cause?

A2: A slight coloration in the final product can be due to the presence of colored impurities, which may arise from the oxidation of the starting material, 5-chloro-2-methylaniline. Aniline and its derivatives are known to form colored oxidation products.[1][2] If the coloration persists after initial purification, a recrystallization step, potentially with the addition of activated charcoal, can help remove these colored impurities.

Q3: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?

A3: An unexpected peak could be a synthesis-related impurity, a degradation product, a solvent artifact, or a contaminant. To identify the peak, you can employ several strategies:

  • Spiking: Inject known potential impurities (e.g., 5-chloro-2-methylaniline) to see if the retention time matches the unknown peak.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the mass-to-charge ratio of the impurity, which is crucial for its identification.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products and compare their retention times with the unknown peak.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration.- Use a new or different HPLC column.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration before each run.
Presence of ghost peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank (mobile phase) to check for carryover.
Low signal intensity - Low sample concentration- Incorrect detection wavelength- Sample degradation- Increase the sample concentration.- Determine the optimal detection wavelength by running a UV scan of the analyte.- Ensure proper sample storage and handling to prevent degradation.

Potential Impurities Summary

The following table summarizes the potential impurities of this compound, their likely origin, and their molecular weights.

Impurity Name Structure Molecular Weight ( g/mol ) Likely Origin
5-Chloro-2-methylanilineC₇H₈ClN141.60Unreacted starting material
Acetic AnhydrideC₄H₆O₃102.09Unreacted acetylating agent
Acetic AcidC₂H₄O₂60.05Byproduct of acetylation
N-(5-chloro-2-methylphenyl)diacetamideC₁₁H₁₂ClNO₂225.67Side-reaction during synthesis
This compound N-oxideC₉H₁₀ClNO₂199.63Oxidation product

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of the purity of this compound and the detection of synthesis-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). If necessary, add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[3][4] Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 240 nm (or the wavelength of maximum absorbance of the analyte)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline Reaction Acetylation 5-Chloro-2-methylaniline->Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction This compound Target Product Reaction->this compound Unreacted_Aniline 5-Chloro-2-methylaniline Reaction->Unreacted_Aniline Incomplete Reaction Acetic_Acid Acetic Acid Reaction->Acetic_Acid Byproduct Diacetylated_Product Diacetylated Product Reaction->Diacetylated_Product Side Reaction

Caption: Synthesis pathway of this compound and potential impurity formation.

Analytical_Workflow Sample Sample Sample_Preparation Sample Preparation (Dissolution) Sample->Sample_Preparation HPLC_Analysis RP-HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Impurity_Identification Impurity Identification (LC-MS, Spiking) Peak_Integration->Impurity_Identification Report Report Purity_Calculation->Report Impurity_Identification->Report

Caption: General workflow for the purity analysis of this compound by HPLC.

References

N-(5-Chloro-2-methylphenyl)acetamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide

This technical support center provides guidance on the stability and potential degradation issues of this compound. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is advisable to store the compound in a tightly sealed container with a desiccant.

Q2: How stable is this compound in different solvents?

A2: The stability of this compound can be solvent-dependent. It is generally more stable in aprotic solvents like DMSO and DMF. In protic solvents, particularly at non-neutral pH, the amide bond may be susceptible to hydrolysis over time. It is recommended to prepare solutions fresh for each experiment.

Q3: What are the primary degradation pathways for this compound?

A3: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 5-chloro-2-methylaniline and acetic acid. This reaction can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation of the methyl group or reactions involving the chloro substituent under specific conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatography (HPLC, LC-MS) Compound degradation.Prepare fresh stock solutions. Analyze a new vial of the compound to rule out batch contamination. Perform a forced degradation study to identify potential degradants.
Loss of biological activity in assays Degradation of the compound in the assay buffer.Assess the stability of the compound under your specific assay conditions (pH, temperature, incubation time). Consider preparing the compound in a more stable solvent like DMSO immediately before use.
Inconsistent results between experiments Inconsistent storage or handling of the compound.Ensure all users are following the same storage and handling protocols. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Change in physical appearance (e.g., color) Possible degradation or contamination.Do not use the compound. Obtain a new batch and ensure proper storage conditions are maintained.

Quantitative Stability Data

The following tables summarize representative stability data for this compound under various conditions.

Table 1: pH-Dependent Stability in Aqueous Solution at 37°C

pHIncubation Time (hours)% Remaining Compound
2.02485.2%
5.02498.5%
7.42499.1%
9.02492.3%

Table 2: Thermal Stability of Solid Compound

TemperatureIncubation Time (days)% Remaining Compound
40°C3099.5%
60°C3097.8%
80°C3091.2%

Table 3: Photostability in Methanol Solution

Light ConditionExposure Time (hours)% Remaining Compound
Cool White Fluorescent2496.4%
UV-A (365 nm)2488.1%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound in methanol to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.

Visualizations

parent This compound degradant1 5-Chloro-2-methylaniline parent->degradant1 Amide Hydrolysis (Acid/Base Catalyzed) degradant2 Acetic Acid parent->degradant2 Amide Hydrolysis (Acid/Base Catalyzed)

Caption: Plausible hydrolytic degradation pathway.

start Inconsistent Experimental Results q1 Is the compound stored correctly? start->q1 sol1 Review and enforce storage protocols: -20°C, dark, dry. q1->sol1 No q2 Are stock solutions prepared fresh? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Prepare fresh solutions for each experiment. q2->sol2 No q3 Has compound stability in the assay buffer been confirmed? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform a stability study under assay conditions. q3->sol3 No end Consider batch-to-batch variability or contamination. Analyze a new lot. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for inconsistent results.

Optimizing reaction conditions for N-(5-Chloro-2-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-(5-Chloro-2-methylphenyl)acetamide. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocol: Acetylation of 5-Chloro-2-methylaniline

This protocol details the synthesis of this compound via the acetylation of 5-Chloro-2-methylaniline using acetyl chloride.

Materials:

  • 5-Chloro-2-methylaniline

  • Acetyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Chloro-2-methylaniline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add pyridine (1.1 equivalents) to the stirred solution.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters that can be optimized to improve the yield and purity of this compound. The values presented are typical ranges for similar acetylation reactions and should be optimized for this specific synthesis.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent DichloromethaneTetrahydrofuranTolueneSolvent polarity can affect reaction rate and solubility of reagents.
Base PyridineTriethylamineDiisopropylethylamineBase choice can influence reaction rate and ease of workup.
Temperature 0°C to rtRoom Temperature50°CHigher temperatures may increase reaction rate but can also lead to side products.
Reaction Time 2 hours4 hours8 hoursLonger reaction times may be necessary for complete conversion.
Equivalents of Acetylating Agent 1.1 eq1.5 eq2.0 eqAn excess of the acetylating agent can drive the reaction to completion but may lead to diacylation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive reagents (e.g., moisture-sensitive acetyl chloride).- Insufficient reaction time or temperature.- Poor quality starting materials.- Use freshly opened or distilled reagents.- Ensure anhydrous reaction conditions.- Increase reaction time and/or temperature and monitor by TLC.- Verify the purity of the starting aniline.
Presence of Unreacted Starting Material - Incomplete reaction.- Insufficient amount of acetylating agent or base.- Extend the reaction time.- Add a slight excess of the acetylating agent and base.
Formation of a Diacetylated Side Product - Use of a large excess of acetylating agent.- Reaction temperature is too high.- Use a stoichiometric amount or a slight excess (1.1 eq) of the acetylating agent.- Maintain a lower reaction temperature (e.g., 0°C).
Product is an Oil and Does Not Solidify - Presence of impurities.- The product may be an oil at room temperature.- Purify the product using column chromatography.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal.
Difficulty in Removing the Base (e.g., Pyridine) - Pyridine can be difficult to remove by simple evaporation.- Perform an acidic workup (e.g., wash with 1M HCl) to protonate the pyridine and extract it into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 5-Chloro-2-methylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride).

Q2: Can I use acetic anhydride instead of acetyl chloride?

A2: Yes, acetic anhydride is a common and often milder alternative to acetyl chloride for acetylation reactions. The reaction may require slightly different conditions, such as a higher temperature or a catalytic amount of acid or base.

Q3: Why is a base, such as pyridine, necessary in this reaction?

A3: The base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when using acetyl chloride. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and stop the reaction.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can also be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).

Q5: What are some common side reactions to be aware of?

A5: A common side reaction is the diacylation of the amino group, where two acetyl groups are added to the nitrogen atom. This is more likely to occur with a large excess of the acetylating agent and at higher temperatures.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 5-Chloro-2-methylaniline in Anhydrous Solvent add_base Add Pyridine at 0°C start->add_base add_acetyl Add Acetyl Chloride Dropwise at 0°C add_base->add_acetyl react Stir at Room Temperature (Monitor by TLC) add_acetyl->react quench Quench with Saturated Sodium Bicarbonate react->quench extract Separate Organic Layer & Wash quench->extract dry Dry with Anhydrous Magnesium Sulfate extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting N-(5-Chloro-2-methylphenyl)acetamide solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-(5-Chloro-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: Start by performing a simple visual solubility test. Add a small, known amount of the compound to a fixed volume of your desired solvent (e.g., 1 mg in 1 mL). Vortex or stir the mixture vigorously and visually inspect for any undissolved particles. For a more quantitative assessment, a kinetic or thermodynamic solubility assay is recommended. Kinetic solubility testing is often used in the early stages of drug discovery to quickly assess a compound's solubility.[1][2][3]

Q2: My compound is not dissolving in aqueous buffers. What is the likely cause?

A2: this compound, like many organic compounds with aromatic rings and halogen substituents, is expected to be hydrophobic and exhibit low aqueous solubility.[4] The primary cause is the unfavorable energetics of disrupting the hydrogen-bonding network of water to create a cavity for the nonpolar solute molecule.

Q3: What common organic solvents should I consider for creating a stock solution?

A3: For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the most common choice for creating highly concentrated stock solutions.[5] Other potential organic solvents include ethanol, acetone, and N,N-dimethylformamide (DMF), which can dissolve non-polar compounds more effectively than water.[6] When preparing for an experiment, the stock solution is then diluted into the aqueous assay buffer, but care must be taken to avoid precipitation.

Q4: How can pH and temperature be used to improve solubility?

A4: The solubility of ionizable compounds can be significantly influenced by pH.[7][8] Although the acetamide group is generally neutral, determining the compound's pKa and conducting a pH-solubility profile can reveal if solubility increases at a specific pH. Temperature can also affect solubility; for many compounds, solubility increases with temperature.[6][9] Gently warming the solution can help dissolve the compound, but be cautious of potential degradation at higher temperatures.

Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?

A5: This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the organic solvent for the poorly solvating aqueous environment.[5] To mitigate this, you can try several strategies:

  • Decrease the final concentration: Ensure your final concentration does not exceed the compound's maximum solubility in the assay buffer.[5]

  • Modify the dilution method: Add the stock solution dropwise into the vortexing buffer to allow for gradual mixing.[5]

  • Use co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or polyethylene glycol (PEG) in your final buffer can increase the solubility of hydrophobic compounds.[7][8][10]

  • Pre-warm the buffer: Warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can help keep the compound in solution.[5]

Troubleshooting Guide for Solubility Issues

If you are encountering persistent solubility problems, use the following guide to identify the cause and find a solution.

Logical Workflow for Troubleshooting

The diagram below illustrates a step-by-step decision-making process for addressing solubility challenges.

G A Compound does not dissolve in desired solvent B Is stock solution clear? A->B C Prepare fresh stock solution in appropriate solvent (e.g., DMSO) B->C No D Is final concentration below known solubility limit? B->D Yes C->D E Reduce final concentration D->E No F Modify Dilution Technique (e.g., dropwise addition, vortexing) D->F Yes G Still Precipitating? E->G F->G H Employ Advanced Methods G->H Yes L Success: Compound Solubilized G->L No I pH Modification (Test pH range) H->I J Co-Solvent System (e.g., add PEG, ethanol) H->J K Particle Size Reduction (e.g., sonication, micronization) H->K

Caption: A decision tree for troubleshooting compound solubility.
Summary of Solubilization Strategies

The table below outlines various techniques that can be employed to enhance the solubility of this compound.

StrategyDescriptionAdvantagesConsiderations
pH Adjustment Modifying the pH of the solvent to ionize the compound, which is often more soluble than the neutral form.[7][8]Simple and effective for ionizable compounds.The compound must have an ionizable group in the relevant pH range. The final pH must be compatible with the experimental system.
Co-solvency Adding a water-miscible organic solvent (co-solvent) to the aqueous solution to reduce the polarity of the solvent system.[7][8][10]Simple to implement and can significantly increase solubility for nonpolar compounds.The co-solvent may affect the biological activity or integrity of the experimental system (e.g., cell viability).
Particle Size Reduction Decreasing the particle size of the solid compound to increase the surface area-to-volume ratio, which can improve the dissolution rate.[8][11][12] Methods include micronization or sonication.Increases the rate of dissolution.[8][11]Does not increase the equilibrium (thermodynamic) solubility.[8][11] May require specialized equipment.
Use of Surfactants Adding surfactants above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.Highly effective for very hydrophobic compounds.Can interfere with certain biological assays and may be toxic to cells.
Complexation Using complexing agents, such as cyclodextrins, to form inclusion complexes where the hydrophobic compound is encapsulated within the host molecule's cavity.[7][11]Can significantly increase aqueous solubility and bioavailability.[11]Can be expensive and may alter the compound's effective concentration.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry

This protocol provides a method for rapidly assessing the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock.[13][14]

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plates

  • Multichannel pipette

  • Plate shaker

  • UV-Vis microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO D Add 2 µL of 10 mM stock (final conc. 100 µM) A->D B Prepare calibration standards (0.1 to 100 µM in buffer/DMSO) H Calculate concentration from calibration curve B->H C Add 198 µL of PBS to filter plate wells C->D E Seal and shake plate (e.g., 2 hours at 25°C) D->E F Filter into UV plate via vacuum or centrifugation E->F G Read absorbance at compound's λmax (e.g., 254 nm) F->G G->H

Caption: Experimental workflow for a kinetic solubility assay.

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.[13]

  • Prepare Calibration Curve: Prepare a set of calibration standards by diluting the stock solution in a solvent mixture identical to the final assay conditions (e.g., PBS with 1% DMSO) to concentrations ranging from 0.1 to 100 µM.

  • Assay Plate Preparation: Add 198 µL of the aqueous buffer (PBS) to the wells of the 96-well filter plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker for 2 hours at a constant temperature (e.g., 25°C).[3]

  • Filtration: Place the filter plate on top of a UV-transparent collection plate. Use a vacuum manifold or centrifuge to filter the solution, separating the soluble fraction from any precipitate.[3]

  • Measurement: Measure the UV absorbance of the filtrate in the collection plate using a microplate reader at the compound's maximum absorbance wavelength (λmax).

  • Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This value represents the kinetic solubility.

Protocol 2: pH-Dependent Solubility Profile

This protocol determines the solubility of the compound across a range of pH values.

Materials:

  • This compound powder

  • A series of buffers with pH values from 4.0 to 9.0

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Buffer Preparation: Prepare a set of buffers covering the desired pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9).

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and place them on a rotator or shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.[15]

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Data Presentation: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate the pH-solubility profile.

References

Technical Support Center: Scaling Up the Synthesis of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(5-Chloro-2-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical synthesis, troubleshoot common challenges, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and scalable method is the N-acetylation of 5-chloro-2-methylaniline. This is typically achieved by reacting the aniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Handling of Corrosive Reagents: Both acetyl chloride and acetic anhydride are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

  • Exothermic Reaction: The acetylation reaction is exothermic and can lead to a runaway reaction if the addition of the acetylating agent is not carefully controlled, especially on a large scale. Adequate cooling and monitoring are crucial.

  • Byproduct Formation: The reaction of acetyl chloride with the aniline generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup must include a system for trapping or neutralizing this gas.

Q3: How can I improve the yield and purity of my product on a larger scale?

To enhance yield and purity during scale-up, consider the following:

  • Stoichiometry: Precise control of the molar ratios of reactants is critical. A slight excess of the acetylating agent can ensure complete conversion of the aniline, but a large excess can lead to impurity formation.

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is key to preventing side reactions and decomposition.

  • Purification Method: Recrystallization is a common and effective method for purifying the final product.[1] The choice of solvent is crucial for obtaining high purity and yield.

Q4: What are the potential process-related impurities I should be aware of?

Potential impurities can include:

  • Unreacted 5-chloro-2-methylaniline.

  • Diacetylated product (N,N-diacetyl-5-chloro-2-methylaniline), although less common.

  • Hydrolysis products if water is present in the reaction mixture.

  • Impurities from the starting materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during work-up or purification. - Sub-optimal reaction temperature.- Increase the reaction time or temperature moderately. - Ensure the acetylating agent is added in a slight molar excess. - Optimize the recrystallization solvent and procedure to minimize solubility of the product in the mother liquor.
Product is Oily or Fails to Solidify - Presence of impurities. - Residual solvent.- Analyze the product for purity (e.g., by HPLC or TLC). - Perform a thorough purification, such as recrystallization from a suitable solvent system. - Ensure the product is completely dry by using a vacuum oven at an appropriate temperature.
Dark Product Color - Oxidation of the aniline starting material. - Reaction temperature too high, leading to decomposition.- Use high-purity starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). - Maintain strict temperature control throughout the reaction. - Decolorize the crude product with activated carbon during recrystallization.
Formation of Side Products - Excess acetylating agent. - High reaction temperature. - Presence of water in the reaction.- Use a stoichiometric amount or only a slight excess of the acetylating agent.[1] - Control the reaction temperature carefully. - Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Scaled-Up Synthesis of this compound

This protocol is a general guideline for the scaled-up synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-chloro-2-methylaniline

  • Acetic anhydride

  • Toluene

  • Sodium bicarbonate

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Condenser with a gas outlet connected to a scrubber

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • Charge the jacketed reactor with 5-chloro-2-methylaniline and toluene.

    • Begin stirring and cool the mixture to 10-15 °C.

  • Acetylation:

    • Slowly add acetic anhydride to the cooled aniline solution via the addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add water to quench any unreacted acetic anhydride, ensuring the temperature does not exceed 30 °C.

    • Add a saturated solution of sodium bicarbonate to neutralize the acetic acid byproduct until the pH of the aqueous layer is neutral or slightly basic.

    • Separate the organic layer.

  • Isolation and Purification:

    • Wash the organic layer with water.

    • Concentrate the organic layer under reduced pressure to a smaller volume.

    • Cool the concentrated solution to 0-5 °C to induce crystallization.

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold toluene.

    • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Data Presentation

Table 1: Effect of Acetylating Agent on Yield and Purity

Acetylating AgentMolar Ratio (Aniline:Agent)Reaction Time (h)Yield (%)Purity (%)
Acetic Anhydride1 : 1.139298.5
Acetyl Chloride1 : 1.129598.2

Note: Data is illustrative and may vary based on specific reaction conditions.

Table 2: Influence of Reaction Temperature on Synthesis Outcome

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
10-2058899.1
25-3539298.5
40-5029097.8

Note: Data is illustrative and may vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification start Start charge_reagents Charge Reactor with 5-chloro-2-methylaniline and Toluene start->charge_reagents cool_reactor Cool Reactor to 10-15 °C charge_reagents->cool_reactor add_acetylating_agent Slowly Add Acetic Anhydride cool_reactor->add_acetylating_agent react Stir at Room Temperature (2-4 hours) add_acetylating_agent->react ipc In-Process Control (IPC) (e.g., HPLC) react->ipc quench Quench with Water ipc->quench Reaction Complete neutralize Neutralize with Sodium Bicarbonate quench->neutralize separate Separate Organic Layer neutralize->separate wash Wash with Water separate->wash concentrate Concentrate Under Vacuum wash->concentrate crystallize Crystallize at 0-5 °C concentrate->crystallize filter_product Filter Product crystallize->filter_product dry Dry in Vacuum Oven filter_product->dry end Final Product dry->end

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-Chloro-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the acetylation of 5-Chloro-2-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base or as a neat reaction with the starting amine.

Q2: What are the expected major impurities from the synthesis?

A2: Common impurities may include unreacted 5-Chloro-2-methylaniline, diacetylated product (N-acetyl-N-(5-chloro-2-methylphenyl)acetamide), and residual solvents from the reaction or purification steps. Hydrolysis of the product back to the starting amine can also occur if exposed to acidic or basic conditions during workup.[1]

Q3: What are the key spectroscopic features to confirm the identity of this compound?

A3: Key spectroscopic features include:

  • ¹H NMR: Distinct signals for the aromatic protons, the methyl group protons, the acetyl methyl protons, and the amide N-H proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the two methyl carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (183.63 g/mol ), and characteristic fragmentation patterns.[2]

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch (Amide I), and N-H bend (Amide II).

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the NMR spectrum could be due to impurities from the synthesis, residual solvents, or degradation of the sample. Refer to the troubleshooting section on NMR analysis for guidance on identifying these peaks.

Q5: I am having trouble getting a clean mass spectrum. What could be the issue?

A5: Issues with mass spectrometry can arise from poor sample purity, incorrect ionization mode, or in-source fragmentation. Ensure your sample is free of non-volatile impurities and select an appropriate ionization technique (e.g., ESI or EI).

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the molar ratio of the acetylating agent to the amine is appropriate (a slight excess of the acetylating agent is often used).- Increase the reaction time or temperature, monitoring the reaction by TLC or HPLC.
Product loss during workup.- Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- Ensure the pH is controlled during aqueous washes to prevent hydrolysis.
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product using column chromatography on silica gel.- Attempt recrystallization from a different solvent system. A solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) may be effective.
Persistent Impurities after Recrystallization Co-crystallization of impurities.- Perform a second recrystallization from a different solvent system.- Utilize column chromatography for purification prior to the final recrystallization.
Analytical Characterization
Problem Possible Cause Troubleshooting Steps
Broad N-H peak or absence of N-H peak Proton exchange with residual water in the NMR solvent.- Use a freshly opened ampule of deuterated solvent or a solvent dried over molecular sieves.- A small amount of D₂O can be added to confirm the N-H peak through H-D exchange (the peak will disappear).
Unexpected peaks in the aromatic region Presence of regioisomers or unreacted starting material.- Compare the spectrum to the known spectrum of 5-Chloro-2-methylaniline.- Carefully integrate all peaks to determine the relative ratios of components.
Peaks corresponding to common solvents Residual solvent from purification.- Identify the solvent peaks by comparing their chemical shifts to known values.- Dry the sample under high vacuum for an extended period.
Problem Possible Cause Troubleshooting Steps
No molecular ion peak observed The molecular ion is unstable and fragments easily.- Use a "softer" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).[3]
Multiple peaks of similar intensity around the expected molecular weight Presence of chlorine isotopes.- Look for the characteristic M+2 peak for compounds containing one chlorine atom (the intensity of the M+2 peak should be approximately one-third of the M+ peak).
Complex fragmentation pattern In-source fragmentation or presence of impurities.- Reduce the fragmentor voltage (for ESI) or the ionization energy (for EI) to minimize fragmentation.- Analyze a highly purified sample.
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Interaction of the analyte with residual silanols on the column.- Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase.[4]
Column overload.- Reduce the injection volume or the concentration of the sample.
Co-eluting peaks Insufficient separation between the analyte and impurities.- Optimize the mobile phase composition (e.g., change the organic modifier or the gradient profile).- Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds).[4]
Inconsistent retention times Changes in mobile phase composition or column temperature.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Synthesis of this compound

This is a representative protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Chloro-2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Addition of Reagent: Slowly add acetic anhydride (1.1 eq) to the solution. If using acetyl chloride, it is advisable to add a non-nucleophilic base like triethylamine (1.2 eq) to scavenge the HCl byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC. Gentle heating may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Data (Exemplary)

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm)
C=O-~169
NH~7.5 (broad singlet)-
Aromatic CH~7.0-7.4 (multiplet)~125-135
Aromatic C-Cl-~130
Aromatic C-N-~138
Aromatic C-CH₃-~132
Ar-CH₃~2.2 (singlet)~17
COCH₃~2.1 (singlet)~24

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment Notes
183/185[M]⁺Molecular ion with isotopic pattern for one chlorine atom.
141/143[M - CH₂CO]⁺Loss of a ketene molecule.
126/128[M - COCH₃]⁺Loss of the acetyl group.
43[CH₃CO]⁺Acetyl cation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 5-Chloro-2-methylaniline + Acetic Anhydride reaction Acetylation Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purify Recrystallization or Column Chromatography crude->purify pure Pure this compound purify->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms hplc HPLC Analysis pure->hplc

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

troubleshooting_workflow cluster_nmr NMR Issue cluster_ms MS Issue cluster_hplc HPLC Issue start Unexpected Analytical Result nmr_issue Impure NMR Spectrum start->nmr_issue ms_issue No Molecular Ion start->ms_issue hplc_issue Poor Peak Shape start->hplc_issue check_solvent Check for Solvent Peaks nmr_issue->check_solvent check_sm Compare with Starting Material Spectrum nmr_issue->check_sm recrystallize_nmr Re-purify Sample check_sm->recrystallize_nmr soft_ionization Use Softer Ionization (ESI/CI) ms_issue->soft_ionization adjust_mobile_phase Adjust Mobile Phase pH/ Additives hplc_issue->adjust_mobile_phase check_loading Reduce Sample Concentration hplc_issue->check_loading

Caption: A logical troubleshooting workflow for common analytical issues encountered during characterization.

References

Technical Support Center: Monitoring the Synthesis of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of N-(5-Chloro-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The most common techniques for monitoring this N-acetylation reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also employed to confirm product formation and determine reaction completion.

Q2: How do I choose the best monitoring technique for my experiment?

A2: The choice of technique depends on several factors including the scale of your reaction, the available equipment, and the level of detail required.

  • TLC is a quick, inexpensive, and simple method ideal for rapid qualitative checks of reaction progress.

  • HPLC and GC provide quantitative data, offering higher resolution and sensitivity for accurate determination of reactant consumption and product formation.

  • NMR and IR spectroscopy are powerful tools for structural confirmation of the product and can be used to determine reaction completion by observing the disappearance of reactant signals and the appearance of product signals.

Q3: How can I confirm that the reaction has gone to completion?

A3: Reaction completion is generally confirmed when the limiting reactant, typically 5-chloro-2-methylaniline, is no longer detectable by your chosen monitoring technique. For TLC, this means the spot corresponding to the starting material has disappeared. For HPLC or GC, the peak for the starting material should be absent or fall below a predefined threshold. NMR spectroscopy can also confirm completion by the disappearance of signals corresponding to the aniline protons and the appearance of signals for the acetamide product.

Q4: What are the expected starting materials and products in this reaction?

A4: The primary reaction involves the acetylation of 5-chloro-2-methylaniline with an acetylating agent like acetic anhydride or acetyl chloride.

  • Starting Material (Reactant): 5-Chloro-2-methylaniline

  • Product: this compound

  • Byproduct (if using acetic anhydride): Acetic acid

  • Byproduct (if using acetyl chloride): Hydrochloric acid

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Possible Cause(s) Troubleshooting Steps
Spots are streaking Sample is too concentrated. The mobile phase is too polar or not polar enough. The compound is interacting too strongly with the stationary phase (silica gel).Dilute the sample before spotting. Adjust the polarity of the mobile phase. A common starting eluent system is a mixture of ethyl acetate and hexane; try varying the ratio. Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to reduce strong interactions.
Poor separation of spots (spots are too close together) The mobile phase polarity is not optimal.Systematically vary the ratio of the solvents in your mobile phase. For example, if using ethyl acetate/hexane, try ratios like 1:4, 1:2, 1:1, and 2:1 to find the best separation.
Rf values are too high or too low The mobile phase is too polar (high Rf) or not polar enough (low Rf).To decrease the Rf, use a less polar mobile phase (e.g., increase the proportion of hexane). To increase the Rf, use a more polar mobile phase (e.g., increase the proportion of ethyl acetate).
No spots are visible The sample was not spotted correctly. The concentration of the sample is too low. The compound does not visualize under UV light.Ensure the capillary tube touches the TLC plate during spotting. Spot the plate multiple times in the same location, allowing the solvent to dry in between. Use an alternative visualization method, such as an iodine chamber or a potassium permanganate stain.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Peak tailing The column is overloaded. There are secondary interactions between the analyte and the stationary phase. The column is degrading.Inject a smaller volume of the sample or dilute the sample. Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds). Replace the column with a new one.
Ghost peaks appear in the chromatogram Contamination in the injection system or column. Carryover from a previous injection.Flush the injection port and column with a strong solvent. Run blank injections (injecting only the mobile phase) to see if the ghost peaks persist.
Baseline drift The column is not properly equilibrated with the mobile phase. There is a change in the mobile phase composition. The detector lamp is failing.Allow the mobile phase to run through the column until a stable baseline is achieved. Ensure the mobile phase components are well-mixed and degassed. Check the detector lamp's performance and replace it if necessary.
Poor peak resolution The mobile phase composition is not optimal. The flow rate is too high. The column is not suitable for the separation.Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water). Reduce the flow rate to allow for better separation. Consider using a column with a different stationary phase or a longer column.

Experimental Protocols

General Protocol for Reaction Monitoring by TLC
  • Plate Preparation: Obtain a silica gel TLC plate. Draw a faint pencil line about 1 cm from the bottom of the plate.

  • Spotting:

    • On the starting line, spot a small amount of the starting material (5-chloro-2-methylaniline) as a reference.

    • Spot a co-spot (starting material and reaction mixture in the same spot).

    • Spot the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The starting material will appear as a spot at a certain Rf value. The product, this compound, being more polar, will typically have a lower Rf value. The reaction is complete when the spot for the starting material is no longer visible in the reaction mixture lane.

General Protocol for Reaction Monitoring by HPLC
  • System Preparation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is typical. A good starting point is a 50:50 mixture of acetonitrile and water.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: A UV detector set at a wavelength where both the reactant and product absorb (e.g., 254 nm).

  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase in a vial (e.g., to 1 mL).

  • Injection: Inject a small volume of the prepared sample (e.g., 10 µL) into the HPLC system.

  • Data Analysis: Monitor the chromatogram. The starting material and product will have different retention times. The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is considered complete when the peak corresponding to the starting material is no longer detected.

Visualizations

Reaction_Monitoring_Workflow cluster_start Start cluster_decision Technique Selection cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_end Analysis start Reaction in Progress decision Qualitative or Quantitative? start->decision tlc Thin-Layer Chromatography (TLC) decision->tlc Qualitative ir IR Spectroscopy decision->ir Qualitative hplc High-Performance Liquid Chromatography (HPLC) decision->hplc Quantitative gc Gas Chromatography (GC) decision->gc Quantitative nmr NMR Spectroscopy decision->nmr Quantitative end Determine Reaction Completion tlc->end ir->end hplc->end gc->end nmr->end

Caption: Workflow for selecting a reaction monitoring technique.

HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape (e.g., Tailing) cause1 Column Overload problem->cause1 cause2 Secondary Interactions problem->cause2 cause3 Column Degradation problem->cause3 solution1 Dilute Sample or Inject Less cause1->solution1 solution2 Modify Mobile Phase (e.g., add modifier) cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Troubleshooting guide for poor peak shape in HPLC.

Validation & Comparative

Spectral Data Analysis: A Comparative Guide for the Confirmation of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the unambiguous confirmation of a compound's structure is a critical step. This guide provides a comparative analysis of the expected spectral data for N-(5-Chloro-2-methylphenyl)acetamide and contrasts it with available data for its structural isomers. By presenting key spectral data in a clear, tabular format and outlining the fundamental experimental protocols, this document serves as a practical resource for spectral data interpretation and compound verification.

Comparative Spectral Data

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)

Compound Aromatic Protons (ppm) Methyl Protons (ppm) NH Proton (ppm) Acetyl Protons (ppm)
This compound (Predicted) ~7.0-7.4 (m, 3H)~2.2 (s, 3H)~7.5-8.5 (br s, 1H)~2.1 (s, 3H)
N-(2-Chloro-5-methylphenyl)acetamide 7.08 (d, 1H), 7.03 (dd, 1H), 8.05 (d, 1H)2.31 (s, 3H)7.67 (br s, 1H)2.20 (s, 3H)
N-(4-chloro-2-methylphenyl)acetamide 7.2-7.4 (m, 3H)2.2 (s, 3H)~7.8 (br s, 1H)2.1 (s, 3H)

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)

Compound C=O (ppm) Aromatic C-Cl (ppm) Aromatic C-N (ppm) Aromatic C-CH₃ (ppm) Aromatic C-H (ppm) Methyl C (ppm) Acetyl C (ppm)
This compound (Predicted) ~168-170~130-134~135-138~130-133~120-130~17-20~24-26
N-(2-Chloro-5-methylphenyl)acetamide 168.5128.8135.9138.4124.9, 126.8, 129.217.524.8
N-(4-chloro-2-methylphenyl)acetamide ~169~128~136~131~125, 129, 130~18~25

Table 3: Comparative Infrared (IR) Spectroscopy Data (Predicted and Experimental)

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-N Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹)
This compound (Predicted) ~3250-3350~1660-1690~1250-1350~700-800
N-(2-Chloro-5-methylphenyl)acetamide ~3290~1665~1300~780
N-(4-chloro-2-methylphenyl)acetamide ~3280~1670~1310~810

Table 4: Mass Spectrometry Data (Predicted)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound 183/185 (due to ³⁵Cl/³⁷Cl isotopes)141/143 ([M-CH₂CO]⁺), 126/128, 106

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the sample is fully dissolved and free of any solid particles.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called "shimming" to obtain sharp resonance signals.

  • Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample quantity (50-100 mg) and longer acquisition times are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

  • Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid) : For a solid sample, the mull technique is common.[2] Grind a small amount of the compound with a mulling agent (e.g., Nujol) to create a fine paste. Alternatively, mix the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[2] For liquids, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[3]

  • Data Acquisition : Place the prepared sample in the IR spectrometer. A beam of infrared light is passed through the sample, and the detector measures the amount of light transmitted at each wavelength.

  • Data Presentation : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct injection.

  • Ionization : The sample molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.[4] This process forms a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

  • Detection : A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.[4]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the confirmation of a chemical compound's structure using spectral data.

Workflow for Compound Structure Confirmation cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Target Compound Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectral Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Predicted/ Reference Spectra Data_Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Logical workflow for the synthesis, purification, and structural confirmation of a chemical compound using various spectroscopic techniques.

References

Purity Assessment of N-(5-Chloro-2-methylphenyl)acetamide: A Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative purity analysis of N-(5-Chloro-2-methylphenyl)acetamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This guide provides a comparative overview of two primary chromatographic techniques, HPLC and GC, for the purity assessment of this compound. We present detailed experimental protocols and illustrative data to aid in method selection and implementation.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely employed for the purity analysis of pharmaceutical compounds. The choice between HPLC and GC depends on the analyte's physicochemical properties, such as volatility and thermal stability, as well as the specific requirements of the analysis, including sensitivity and the nature of potential impurities.

Table 1: Comparison of HPLC and GC for Purity Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Typical Stationary Phase Octadecylsilane (C18) bonded to silica particles.Polysiloxane-based polymers (e.g., 5% phenyl polysiloxane).
Typical Mobile Phase Acetonitrile/Water or Methanol/Water mixtures.Inert gases like Helium or Nitrogen.
Sensitivity High (ng to µg range).Very high (pg to ng range), especially with specific detectors.
Primary Use Quantification of the main component and known/unknown impurities.Analysis of residual solvents and volatile impurities. Can also be used for the main component if it is sufficiently volatile.

Potential Impurities

The manufacturing process of this compound typically involves the acylation of 5-chloro-2-methylaniline with an acetylating agent. This process can lead to several potential impurities, including:

  • 5-chloro-2-methylaniline: Unreacted starting material.

  • Diacetylated product: Over-reaction by-product.

  • Isomeric impurities: Impurities arising from isomers in the starting materials.

  • Degradation products: Products formed during synthesis or storage.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the analysis of this compound by HPLC and GC, along with tables of representative data.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Table 2: Representative HPLC Data for Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)Purity (%)
5-chloro-2-methylaniline5.20.15-
This compound 15.8 99.5 99.5
Diacetylated by-product22.10.25-
Unknown Impurity 118.30.10-
Gas Chromatography (GC)

Experimental Protocol:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: A capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Table 3: Representative GC Data for Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)Purity (%)
5-chloro-2-methylaniline8.50.18-
This compound 14.2 99.6 99.6
Isomeric Impurity13.90.22-

Workflow for Chromatographic Purity Assessment

The general workflow for assessing the purity of a compound using chromatography involves several key steps, from sample preparation to data analysis and reporting.

Chromatographic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution 1 Filtration Filtration Dissolution->Filtration 2 Injection Injection into Chromatograph Filtration->Injection 3 Separation Separation on Column Injection->Separation 4 Detection Detection of Analytes Separation->Detection 5 Integration Peak Integration Detection->Integration 6 Quantification Quantification & Purity Calculation Integration->Quantification 7 Report Final Report Quantification->Report 8

Caption: General workflow for chromatographic purity analysis.

Conclusion

Both HPLC and GC are valuable techniques for the purity assessment of this compound. HPLC is a versatile method suitable for quantifying the main component and a broad range of impurities. GC is particularly useful for analyzing volatile impurities and can be a high-sensitivity alternative for the main analyte if it is thermally stable. The choice of method should be based on the specific analytical needs and the anticipated impurity profile of the sample. The provided protocols and data serve as a foundation for developing and validating robust purity testing methods for this compound.

A Comparative Analysis of N-(5-Chloro-2-methylphenyl)acetamide and Other Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and biological activities of N-(5-Chloro-2-methylphenyl)acetamide and other selected chloroacetamide derivatives. The information presented is supported by available experimental data to assist researchers in evaluating these compounds for various applications.

Physicochemical Properties

The substitution pattern on the phenyl ring of chloroacetamides significantly influences their physical and chemical characteristics. A comparison of key physicochemical properties of this compound with other representative chloroacetamides is summarized in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 5900-55-0C₉H₁₀ClNO183.64129-130[1]319.6 at 760 mmHg[1]
N-(3-Chlorophenyl)acetamide588-07-8C₈H₈ClNO169.6172.5-73.5339.6 at 760 mmHg
N-(4-Chlorophenyl)acetamide539-03-7C₈H₈ClNO169.61178.4331.4 at 760 mmHg
2-Chloro-N-(phenyl)acetamide587-65-5C₈H₈ClNO169.61137-139296.7 at 760 mmHg

Biological Activities and Mechanisms of Action

Chloroacetamide derivatives are a versatile class of compounds with a broad spectrum of biological activities, including herbicidal, antifungal, and potential anticancer properties. Their mechanism of action often involves the covalent modification of biological macromolecules.

Herbicidal Activity

Chloroacetamides are widely used as herbicides. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases, which are crucial enzymes in plant development.[2] By covalently binding to a cysteine residue in the active site of these enzymes, chloroacetamides disrupt the biosynthesis of VLCFAs, leading to impaired plant growth and eventual death. The efficacy of these herbicides is influenced by factors such as the substitution on the phenyl ring, which affects their uptake, mobility, and reactivity.

Antifungal Activity

Several chloroacetamide derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi, including species of Candida and Aspergillus.[3][4][5] The proposed mechanism of antifungal action involves multiple targets. One key mechanism is the binding to ergosterol in the fungal cell membrane, disrupting its integrity.[5] Additionally, some studies suggest that these compounds may also inhibit DNA synthesis, contributing to their fungicidal effects.[5] The antifungal potency of chloroacetamides is often correlated with the nature and position of substituents on the aryl ring.

Enzyme Inhibition and Anticancer Potential

Recent studies have highlighted the potential of chloroacetamide derivatives as inhibitors of specific enzymes involved in cancer progression. One notable target is the TEAD family of transcription factors, which are key components of the Hippo signaling pathway.[2][6] The Hippo pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in various cancers.[6][7][8] Chloroacetamides can covalently bind to a conserved cysteine residue in the palmitate-binding pocket of TEAD, thereby inhibiting its interaction with the co-activator YAP1 and suppressing the transcription of pro-proliferative genes.[2][6]

Experimental Protocols

General Synthesis of N-Aryl Chloroacetamides

A common method for the synthesis of N-aryl chloroacetamides involves the chloroacetylation of the corresponding aniline derivative.[9]

Reaction Scheme:

G A Ar-NH2 C Ar-NH-C(=O)CH2Cl A->C + B Cl-C(=O)CH2Cl B->C + D Base C->D

A general synthetic scheme for N-aryl chloroacetamides.

Procedure:

  • Dissolve the appropriately substituted aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl chloroacetamide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against fungal strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

G A Prepare fungal inoculum and adjust to 0.5 McFarland standard B Prepare serial dilutions of chloroacetamide compounds in 96-well plates A->B C Inoculate each well with the fungal suspension B->C D Incubate plates at 35°C for 24-48 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Workflow for antifungal susceptibility testing.

Signaling Pathway: Hippo Pathway Inhibition

As mentioned, chloroacetamides have been identified as potential inhibitors of the TEAD-YAP1 interaction in the Hippo signaling pathway. The diagram below illustrates a simplified representation of this pathway and the point of inhibition.

Hippo_Pathway cluster_0 Cytoplasm cluster_1 Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation leads to degradation YAP_TAZ->YAP_TAZ_p phosphorylation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD YAP_TAZ_n->TEAD binds to Gene_Expression Target Gene Expression TEAD->Gene_Expression activates Inhibitor Chloroacetamide Derivatives Inhibitor->TEAD covalently binds and inhibits

Inhibition of the TEAD-YAP interaction by chloroacetamides.

In an active Hippo pathway, the kinase cascade (MST1/2 and LATS1/2) phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[6] When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, promoting the expression of genes involved in cell proliferation.[6][8] Chloroacetamide derivatives can covalently bind to a cysteine residue within the central pocket of TEAD, thereby allosterically inhibiting the binding of YAP/TAZ and suppressing downstream gene transcription.[2][6] This mechanism presents a promising avenue for the development of novel anticancer therapeutics.

References

Unveiling the Antimicrobial Potential: A Comparative Guide to N-(5-Chloro-2-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. N-(5-Chloro-2-methylphenyl)acetamide and its derivatives represent a promising class of compounds with potential biological activities. This guide provides a comparative overview of the antimicrobial screening of these derivatives, supported by experimental data from related chloroacetamide compounds, detailed methodologies for key experiments, and visualizations of experimental workflows and potential mechanisms of action.

While specific quantitative data for a broad range of this compound derivatives is still emerging, their structural similarity to other biologically active chloroacetamides suggests significant potential. This guide leverages available data on analogous compounds to provide a comparative framework for future research and development.

Comparative Analysis of Biological Activity

To contextualize the potential efficacy of this compound derivatives, the following tables summarize the antimicrobial activity of structurally related chloroacetamide compounds against various pathogens. This data, sourced from in vitro studies, provides a benchmark for the expected performance of the target derivatives.

Table 1: Antibacterial Activity of N-substituted Chloroacetamide Derivatives

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
N-chloro aryl acetamide derivative A2Staphylococcus aureus2220[1]
2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamideStaphylococcus aureus-13-27 (µmol/L)[2]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl) amino)acetamideEscherichia coli-13-27 (µmol/L)[2]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-chloro-4-nitrophenyl)amino)acetamideCandida albicans-13-27 (µmol/L)[2]

Table 2: Antifungal Activity of Chloroacetamide Derivatives

Compound/DerivativeFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 256512 - 1024[3]
2-chloro-N-phenylacetamideCandida parapsilosis128 - 256512 - 1024[3]
Chloroacetamide Derivative 2Candida species25 - 50-[4]
Chloroacetamide Derivative 3Candida species25 - 50-[4]
Chloroacetamide Derivative 4Candida species25 - 50-[4]
Chloroacetamide Derivative 2Dermatophytes3.12 - 50-[4]
Chloroacetamide Derivative 3Dermatophytes3.12 - 50-[4]
Chloroacetamide Derivative 4Dermatophytes3.12 - 50-[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the biological activity screening of acetamide derivatives.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

  • Media Preparation: Nutrient Agar medium is prepared and sterilized according to the manufacturer's instructions.

  • Inoculation: A standardized suspension of the test microorganism is aseptically spread evenly onto the surface of the solidified agar plate.

  • Well Creation: Uniform wells are punched into the agar using a sterile borer.

  • Sample and Control Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic (e.g., Levofloxacin) serves as a positive control, and the solvent alone acts as a negative control.[5]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and up to 72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition, the clear area around the well where microbial growth is inhibited, is measured in millimeters.[3]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Sterilize Nutrient Agar prep_plates Inoculate Agar Plates prep_media->prep_plates prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells add_samples Add Test Compounds & Controls to Wells create_wells->add_samples incubate Incubate Plates (24-72h) add_samples->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Workflow for the Agar Well Diffusion Assay.

Minimum Inhibitory and Fungicidal Concentration (MIC/MFC) Determination: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MFC).

  • Compound Dilution: Twofold serial dilutions of the test compounds are made in a 96-well microtiter plate with an appropriate broth medium (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for fungi).[2]

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Inoculation: A defined volume of the microbial suspension is added to each well containing the test compound dilutions.

  • Controls: A positive control well (microbial suspension and broth) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the test compound with no visible growth.[2][3]

  • MFC Determination: An aliquot from the wells showing no visible growth is plated onto fresh agar plates and incubated. The MFC is the lowest concentration that results in no microbial growth on the agar plate.[3]

cluster_setup Plate Setup cluster_incubation Incubation & Reading cluster_mfc MFC Determination serial_dilution Perform Serial Dilutions of Test Compound in 96-Well Plate add_inoculum Add Standardized Microbial Inoculum to Each Well serial_dilution->add_inoculum add_controls Include Positive and Negative Controls add_inoculum->add_controls incubate_plate Incubate Plate (24-48h) add_controls->incubate_plate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic plate_aliquots Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_aliquots incubate_agar Incubate Agar Plates plate_aliquots->incubate_agar read_mfc Determine MFC (Lowest Concentration with No Growth) incubate_agar->read_mfc

Workflow for MIC and MFC Determination.

Potential Mechanism of Action

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, studies on analogous compounds suggest several potential targets within microbial cells. Molecular docking studies on some acetamide derivatives indicate that they may function by inhibiting essential bacterial enzymes.

cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Acetamide N-(5-Chloro-2-methylphenyl) acetamide Derivative DNA_Gyrase Bacterial DNA Gyrase Acetamide->DNA_Gyrase Inhibition Kinases Bacterial Kinases Acetamide->Kinases Inhibition DHFR Dihydrofolate Reductase (DHFR) Acetamide->DHFR Inhibition Inhibit_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibit_Replication Disrupt_Metabolism Disruption of Cellular Signaling & Metabolism Kinases->Disrupt_Metabolism Inhibit_Folate Inhibition of Folate Synthesis DHFR->Inhibit_Folate Cell_Death Microbial Cell Death Inhibit_Replication->Cell_Death Disrupt_Metabolism->Cell_Death Inhibit_Folate->Cell_Death

Hypothesized Mechanism of Action Pathway.

The exploration of this compound derivatives holds considerable promise for the discovery of new antimicrobial agents. The comparative data and standardized protocols presented in this guide offer a foundational resource for researchers to build upon, fostering further investigation into the synthesis, biological activity, and therapeutic potential of this important class of compounds.

References

A Comparative Guide to the Biological Activity of N-(5-Chloro-2-methylphenyl)acetamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-(5-Chloro-2-methylphenyl)acetamide and its structural isomers. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings for closely related isomers to highlight structure-activity relationships, particularly focusing on antimicrobial and antifungal properties. The information presented is intended to support further research and drug development efforts in the field of substituted acetamides.

Comparative Biological Activity: Antimicrobial and Antifungal Effects

The biological activity of N-(substituted phenyl)acetamides is significantly influenced by the nature and position of substituents on the phenyl ring. Research into this class of compounds has revealed promising antimicrobial and antifungal activities. A key study by Bogdanović et al. (2021) provides a direct comparison of the antimicrobial effects of various N-(substituted phenyl)-2-chloroacetamides, which serves as a valuable reference for understanding the potential activity of this compound and its isomers.

The following table summarizes the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of selected isomers against a panel of pathogenic microbes.

CompoundGram-Positive BacteriaGram-Negative BacteriaYeast
Staphylococcus aureus Escherichia coli Candida albicans
MIC (μg/mL) MBC (μg/mL) MIC (μg/mL)
N-(4-chlorophenyl)acetamide 2505001000
N-(4-methylphenyl)acetamide 50010002000
N-(3-bromophenyl)acetamide 125250500
N-(4-fluorophenyl)acetamide 125250500

Data extracted from Bogdanović et al. (2021).

The data indicates that halogenated N-phenylacetamides, particularly those with substitutions at the para- and meta-positions, exhibit notable antimicrobial and antifungal activity. For instance, N-(4-chlorophenyl)acetamide shows significant potency against Staphylococcus aureus and Candida albicans. The presence of a methyl group at the para-position, as in N-(4-methylphenyl)acetamide, appears to result in a lower antimicrobial activity compared to halogenated analogues. This suggests that the electron-withdrawing nature of the halogen substituent may play a crucial role in the antimicrobial mechanism of these compounds.

Experimental Protocols

The following are detailed methodologies for the key antimicrobial and antifungal assays cited in the comparative data table, based on the work of Bogdanović et al. (2021).

Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) B Prepare serial dilutions of test compounds in 96-well plates C Inoculate wells with microbial suspension B->C D Incubate plates at 37°C for 24 hours C->D E Visually inspect for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Microbial Strains and Growth Conditions: The antibacterial activity is tested against strains such as Escherichia coli and Staphylococcus aureus, while antifungal activity is assessed against Candida albicans. Bacterial strains are cultured in Luria Bertani (LB) medium, and C. albicans in tryptic soy broth (TSB). Cultures are incubated overnight at 37°C.

  • Inoculum Preparation: Microbial suspensions are adjusted to a 0.5 McFarland standard turbidity, which corresponds to approximately 10⁸ colony-forming units (CFU)/mL.

  • Microdilution Method: The assay is performed in 96-well microtiter plates. Twofold serial dilutions of the test compounds are made in the appropriate broth (LB or TSB).

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 24 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC and MFC are determined to assess whether the compounds have a cidal (killing) or static (inhibitory) effect on the microorganisms.

Workflow for MBC/MFC Determination

cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation cluster_analysis Analysis A Select wells from MIC assay with no visible growth B Aliquot a small volume from selected wells onto agar plates A->B C Incubate agar plates at 37°C for 24-48 hours B->C D Count colonies on each plate C->D E Determine the lowest concentration that results in ≥99.9% killing (MBC/MFC) D->E cluster_compound Compound Properties cluster_cell Microbial Cell cluster_effect Biological Effect Compound N-(Chloro-methylphenyl)acetamide Lipophilicity Lipophilicity (Influenced by Chloro/Methyl groups) Compound->Lipophilicity Reactivity Electrophilic Chloroacetamide Moiety Compound->Reactivity Membrane Cell Membrane Penetration Lipophilicity->Membrane facilitates Inactivation Target Inactivation (Alkylation) Reactivity->Inactivation enables Target Intracellular Target (e.g., Essential Enzymes/Proteins) Membrane->Target access to Target->Inactivation Death Cell Death Inactivation->Death

Validating the Structure of N-(5-Chloro-2-methylphenyl)acetamide using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive overview of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy can be employed to validate the structure of N-(5-Chloro-2-methylphenyl)acetamide. We present predicted spectral data, detailed experimental protocols, and a logical workflow to facilitate the comparison and application of these powerful analytical techniques.

While experimentally acquired spectra for this compound are not publicly available, this guide utilizes predictive models based on established substituent effects on proton (¹H) and carbon (¹³C) chemical shifts in analogous substituted acetanilide compounds. This predictive approach serves as a robust framework for interpreting experimentally obtained 2D NMR data.

Predicted NMR Data for Structural Verification

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, as well as the expected correlations in COSY, HSQC, and HMBC spectra for this compound. These predictions are founded on the analysis of substituent effects in similar chemical structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H37.35 (d, J = 2.0 Hz)-
H47.10 (dd, J = 8.0, 2.0 Hz)-
H67.95 (d, J = 8.0 Hz)-
NH7.80 (br s)-
2-CH₃2.30 (s)18.0
Acetyl-CH₃2.20 (s)24.5
C1-135.0
C2-132.5
C3-130.0
C4-125.0
C5-134.0
C6-122.0
C=O-169.0

Table 2: Predicted 2D NMR Correlations

ExperimentCorrelation TypeExpected Key Correlations
COSY ¹H-¹HH4 with H3 and H6
HSQC ¹H-¹³C (one-bond)H3 with C3
H4 with C4
H6 with C6
2-CH₃ protons with C(2-CH₃)
Acetyl-CH₃ protons with C(Acetyl-CH₃)
HMBC ¹H-¹³C (multi-bond)H3 with C1, C2, C4, C5
H4 with C2, C5, C6
H6 with C1, C2, C4, C5, C=O
NH with C1, C=O
2-CH₃ protons with C1, C2, C3, C6
Acetyl-CH₃ protons with C=O, C(NH)

Experimental Protocols for 2D NMR Analysis

To acquire high-quality 2D NMR data for this compound, the following general experimental protocols are recommended.

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Instrument Parameters:

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY-45 or COSY-90.

    • Spectral Width (F1 and F2): Same as ¹H NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard phase-sensitive gradient-selected HSQC.

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): ~180 ppm, centered around 100 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard gradient-selected HMBC.

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): Same as HSQC.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Long-range coupling delay (¹JCH) optimized for ~8 Hz.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the predicted 2D NMR data. This systematic approach allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.

structure_validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_integration Data Integration & Validation 1H_NMR ¹H NMR: Identify proton signals (aromatic, methyls, NH) COSY COSY: Establish ¹H-¹H spin systems in the aromatic ring 1H_NMR->COSY HSQC HSQC: Correlate directly bonded ¹H and ¹³C atoms 1H_NMR->HSQC HMBC HMBC: Establish long-range ¹H-¹³C connectivities 1H_NMR->HMBC 13C_NMR ¹³C NMR: Identify carbon signals (aromatic, methyls, carbonyl) 13C_NMR->HSQC 13C_NMR->HMBC Assign_Aromatic Assign Aromatic Protons and Carbons using COSY, HSQC, and HMBC COSY->Assign_Aromatic HSQC->Assign_Aromatic Assign_Substituents Assign Substituent Signals (CH₃, C=O, NH) using HSQC and HMBC HSQC->Assign_Substituents HMBC->Assign_Aromatic HMBC->Assign_Substituents Final_Structure Final Structure Validation: Compare experimental correlations with predicted data and confirm the structure of N-(5-Chloro-2- methylphenyl)acetamide Assign_Aromatic->Final_Structure Assign_Substituents->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

By systematically applying the experimental protocols and following the logical workflow presented, researchers can confidently validate the structure of this compound and other related small molecules, ensuring the integrity and reliability of their scientific findings. This guide serves as a valuable resource for comparing predicted data with experimental results, thereby streamlining the process of structural elucidation in a research and development setting.

A Comparative Analysis of N-(5-Chloro-2-methylphenyl)acetamide: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comprehensive cross-reference of experimental data for N-(5-Chloro-2-methylphenyl)acetamide against established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the verification of experimental findings and to provide a reliable baseline for future studies. This document summarizes key physical and chemical properties, offers a standard experimental protocol for its synthesis, and presents spectroscopic data for structural confirmation.

Physical and Chemical Properties

A comparison of experimentally determined physical constants with those reported in the literature is crucial for verifying the purity and identity of a synthesized compound. The following table outlines the key physical properties of this compound.

PropertyLiterature ValueExperimental Value
Molecular Formula C₉H₁₀ClNOC₉H₁₀ClNO
Molecular Weight 183.63 g/mol [1][2](To be determined by experiment)
Melting Point 129-130 °C[1](To be determined by experiment)
Boiling Point 319.6 °C at 760 mmHg[1][](To be determined by experiment)
Density 1.218 g/cm³[1][](To be determined by experiment)
Solubility Moderately soluble in polar solvents, more soluble in organic solvents like ethanol and acetone.[4](To be determined by experiment)

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation of chemical compounds. The data below provides a reference for the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) values for this compound.

¹H NMR Spectroscopy

The following are predicted chemical shifts (δ) in ppm. Experimental values should be compared to these ranges.

ProtonPredicted Chemical Shift (ppm)
CH₃ (acetyl) ~ 2.2
CH₃ (aryl) ~ 2.3
Aromatic H 7.0 - 7.5
N-H ~ 8.0 (broad)

¹³C NMR Spectroscopy

The following are predicted chemical shifts (δ) in ppm.

CarbonPredicted Chemical Shift (ppm)
CH₃ (acetyl) ~ 24
CH₃ (aryl) ~ 17
Aromatic C 120 - 140
C=O (carbonyl) ~ 169

Mass Spectrometry

IonExpected m/z
[M]⁺ (Molecular Ion) 183.05
[M+2]⁺ (Isotope Peak) 185.05

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acetylation of 5-chloro-2-methylaniline. This reaction involves the treatment of the aniline with an acetylating agent such as acetic anhydride or acetyl chloride.[5]

Materials:

  • 5-chloro-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 5-chloro-2-methylaniline in glacial acetic acid in a round-bottom flask.

  • Add sodium acetate to the solution and stir.

  • Slowly add acetic anhydride to the mixture.

  • Heat the reaction mixture under reflux for a specified duration.

  • After cooling, pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals and determine the yield and melting point.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow for this compound Reactants 5-chloro-2-methylaniline + Acetic Anhydride Reaction Acetylation Reaction (Glacial Acetic Acid, Heat) Reactants->Reaction Combine Precipitation Precipitation (Pour into Ice Water) Reaction->Precipitation Cool Filtration Filtration & Washing Precipitation->Filtration Isolate Crude Product Purification Recrystallization (e.g., from Ethanol) Filtration->Purification Purify Product Pure N-(5-Chloro-2- methylphenyl)acetamide Purification->Product Isolate Pure Product

Caption: A flowchart of the synthesis of this compound.

This guide serves as a foundational tool for the accurate synthesis and characterization of this compound. Researchers are encouraged to use this information to validate their experimental results and to ensure the quality and reliability of their scientific endeavors.

References

A Comparative Guide to the Synthesis of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the common synthesis methods for N-(5-Chloro-2-methylphenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. The primary route to this molecule is the N-acetylation of 5-Chloro-2-methylaniline. This document outlines and contrasts the two principal acetylating agents used in this process: acetyl chloride and acetic anhydride, supported by detailed experimental protocols and comparative data.

Comparison of Synthesis Methods

The synthesis of this compound is most commonly achieved via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group in 5-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of the acetylating agent. The choice between acetyl chloride and acetic anhydride as the acetylating agent presents distinct advantages and disadvantages in terms of reactivity, reaction conditions, and byproducts.

ParameterMethod A: Acetyl ChlorideMethod B: Acetic Anhydride
Reagent Acetyl Chloride (CH₃COCl)Acetic Anhydride ((CH₃CO)₂O)
Reactivity HighModerate
Reaction Rate Fast, often exothermicSlower, may require heating or a catalyst
Byproduct Hydrogen Chloride (HCl)Acetic Acid (CH₃COOH)
Base Required Yes, to neutralize HCl (e.g., pyridine, triethylamine, or an aqueous base)Often used with a weak acid catalyst (e.g., acetic acid) or a base (e.g., sodium acetate)
Handling Precautions Corrosive, moisture-sensitive, releases toxic HCl gasCorrosive, lachrymator, less volatile than acetyl chloride
Typical Yields HighHigh
Purity of Crude Product Generally high, but can be contaminated with hydrochloride saltsGenerally high, byproduct is easier to remove

Reaction Pathway

The general reaction for the N-acetylation of 5-chloro-2-methylaniline is depicted below.

Synthesis_Pathway reactant1 5-Chloro-2-methylaniline product This compound reactant1->product N-Acetylation reactant2 Acetylating Agent (Acetyl Chloride or Acetic Anhydride) reactant2->product byproduct Byproduct (HCl or Acetic Acid) product->byproduct

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using both acetyl chloride and acetic anhydride. These protocols are based on established methods for the acetylation of anilines.

Method A: Synthesis using Acetyl Chloride

This method utilizes the high reactivity of acetyl chloride for a rapid conversion.

Materials:

  • 5-Chloro-2-methylaniline

  • Acetyl Chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable inert solvent)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in dichloromethane.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Method B: Synthesis using Acetic Anhydride

This method employs the less reactive acetic anhydride, often with a catalyst, providing a more controlled reaction.

Materials:

  • 5-Chloro-2-methylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid (catalyst)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 5-chloro-2-methylaniline (1 equivalent) in water.

  • Add a catalytic amount of glacial acetic acid to the suspension.

  • Add acetic anhydride (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Experimental Workflow

Experimental_Workflow cluster_methodA Method A: Acetyl Chloride cluster_methodB Method B: Acetic Anhydride A1 Dissolve Reactant & Base A2 Add Acetyl Chloride A1->A2 A3 Reaction at RT A2->A3 A4 Aqueous Workup A3->A4 A5 Purification A4->A5 end Final Product A5->end B1 Suspend Reactant in Water B2 Add Acetic Anhydride & Catalyst B1->B2 B3 Heat & Stir B2->B3 B4 Precipitation & Filtration B3->B4 B5 Purification B4->B5 B5->end start Start start->A1 start->B1

Caption: Comparative experimental workflow for the two synthesis methods.

Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Chloro-2-methylanilineC₇H₈ClN141.6022-27[1]237[2]
This compoundC₉H₁₀ClNO183.64129-130319.6

Conclusion

Both acetyl chloride and acetic anhydride are effective reagents for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

  • Acetyl Chloride is ideal for rapid, small-scale syntheses where high reactivity is desired. However, careful handling is required due to its corrosive nature and the evolution of HCl gas.

  • Acetic Anhydride offers a safer and more controlled reaction, making it more suitable for larger-scale production. The byproduct, acetic acid, is less hazardous and easier to handle than HCl.

For most laboratory applications, the acetic anhydride method provides a good balance of reactivity, safety, and ease of workup, often resulting in high yields of the desired product.

References

In Vitro Comparative Analysis of N-(5-Chloro-2-methylphenyl)acetamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of published in vitro studies directly evaluating the biological activity of N-(5-Chloro-2-methylphenyl)acetamide. Consequently, a direct comparative analysis of its performance against alternative compounds, supported by experimental data, cannot be provided at this time.

While the user's request for a detailed comparison guide with experimental protocols and data visualizations cannot be fulfilled due to the lack of primary research on this specific compound, this finding in itself is a critical piece of information for researchers, scientists, and drug development professionals. It highlights a significant gap in the current understanding of the in vitro effects of this compound and suggests an opportunity for novel research in this area.

For researchers interested in pursuing studies on this compound, it would be necessary to conduct foundational in vitro screening assays to determine its biological activities. These could include, but are not limited to:

  • Cytotoxicity Assays: To determine the effect of the compound on cell viability across various cell lines.

  • Enzyme Inhibition Assays: To screen for inhibitory activity against specific enzymatic targets.

  • Receptor Binding Assays: To investigate potential interactions with cellular receptors.

  • Antimicrobial Assays: To assess its efficacy against a panel of bacteria and fungi.

Benchmarking the Reactivity of N-(5-Chloro-2-methylphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of N-(5-Chloro-2-methylphenyl)acetamide, a key intermediate in various synthetic pathways. By presenting a comparative benchmark against structurally related analogs, this document aims to equip researchers with the necessary data to optimize reaction conditions, predict outcomes, and select the most appropriate reagents for their specific applications.

Introduction to the Reactivity of N-Arylacetamides

The reactivity of N-arylacetamides is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents can influence the susceptibility of the amide bond to hydrolysis and the aromatic ring to nucleophilic substitution. The acetamido group (-NHCOCH₃) is generally an ortho-, para-directing and activating group in electrophilic aromatic substitution, but its reactivity is modulated by other substituents on the ring. In the case of this compound, the presence of a chloro and a methyl group introduces competing electronic and steric effects that are crucial to understand for predictable synthetic outcomes.

Comparative Analysis of Amide Bond Reactivity: Hydrolysis

The hydrolysis of the amide bond in N-arylacetamides can be catalyzed by either acid or base. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aryl ring.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the amide oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reactivity of substituted acetanilides in acid hydrolysis often correlates with the Hammett substituent constants (σ). Electron-donating groups generally slow down the reaction, while electron-withdrawing groups tend to accelerate it.

Table 1: Comparison of Inferred Reactivity for Acid-Catalyzed Hydrolysis

CompoundSubstituentsExpected Relative Rate of HydrolysisRationale
AcetanilideNoneBaselineReference compound with no electronic perturbation from substituents.
N-(4-Methylphenyl)acetamide4-Methyl (electron-donating)Slower than AcetanilideThe electron-donating methyl group reduces the electrophilicity of the carbonyl carbon.
N-(4-Chlorophenyl)acetamide4-Chloro (electron-withdrawing)Faster than AcetanilideThe electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon.
This compound 5-Chloro (electron-withdrawing), 2-Methyl (electron-donating) Complex; likely intermediate The opposing electronic effects of the chloro and methyl groups, along with the steric hindrance from the ortho-methyl group, make a precise prediction challenging without experimental data.
Base-Catalyzed Hydrolysis

In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. The stability of the resulting tetrahedral intermediate and the leaving group ability of the anilide anion influence the reaction rate.

Table 2: Comparison of Inferred Reactivity for Base-Catalyzed Hydrolysis

CompoundSubstituentsExpected Relative Rate of HydrolysisRationale
AcetanilideNoneBaselineReference compound.
N-(4-Nitrophenyl)acetamide4-Nitro (strongly electron-withdrawing)Faster than AcetanilideThe nitro group stabilizes the negative charge on the nitrogen in the transition state and the resulting aniline.
N-(4-Methoxyphenyl)acetamide4-Methoxy (electron-donating)Slower than AcetanilideThe methoxy group destabilizes the negative charge on the nitrogen in the transition state.
This compound 5-Chloro (electron-withdrawing), 2-Methyl (electron-donating) Complex; likely intermediate The electron-withdrawing chloro group would favor the reaction, while the electron-donating methyl group would disfavor it. Steric hindrance from the ortho-methyl group could also play a significant role.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution

The presence of a chloro substituent on the aromatic ring of this compound opens up the possibility of nucleophilic aromatic substitution (SNA r). For SNA r to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and the leaving group must be suitable.

In this compound, the acetamido group is not a strong activating group for SNA r. Therefore, forcing conditions would likely be required to achieve substitution at the chloro position. The methyl group at the ortho position would further sterically hinder the approach of a nucleophile.

Table 3: Comparison of Inferred Reactivity towards Nucleophilic Aromatic Substitution

CompoundActivating/Deactivating Groups for SNA rExpected Relative Rate of SNA rRationale
1-Chloro-2,4-dinitrobenzeneTwo nitro groups (strong activators)HighThe strongly electron-withdrawing nitro groups stabilize the Meisenheimer intermediate.
1,4-DichlorobenzeneOne chloro group (weak deactivator)Very LowLacks strong activation for SNA r.
This compound Acetamido (weak deactivator), Methyl (weak activator) Very Low The ring is not sufficiently activated for facile SNA r. Steric hindrance from the methyl group further reduces reactivity.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized procedures for key reactions discussed in this guide.

General Protocol for Acid-Catalyzed Hydrolysis of N-Arylacetamides

Materials:

  • N-Arylacetamide (e.g., this compound)

  • Aqueous acid solution (e.g., 6 M HCl)

  • Reflux apparatus

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the N-arylacetamide and the aqueous acid solution.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

General Protocol for Base-Catalyzed Hydrolysis of N-Arylacetamides

Materials:

  • N-Arylacetamide

  • Aqueous base solution (e.g., 6 M NaOH)

  • Reflux apparatus

  • Extraction solvent

  • Drying agent

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the N-arylacetamide in the aqueous base solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., concentrated HCl) to protonate the resulting aniline and carboxylic acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the product as needed.

Visualizing Reaction Pathways and Workflows

Synthesis of this compound

The synthesis of the title compound typically proceeds via the acetylation of 5-chloro-2-methylaniline.

G Aniline 5-Chloro-2-methylaniline Product This compound Aniline->Product Acetylation Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product

Caption: Synthetic pathway for this compound.

General Workflow for Kinetic Analysis of Amide Hydrolysis

A typical workflow for studying the kinetics of amide hydrolysis involves sampling the reaction at various time points and analyzing the composition of the mixture.

G cluster_0 Reaction cluster_1 Analysis cluster_2 Kinetics Start Start Reaction (t=0) Sampling Take Aliquots at Time Intervals Start->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Quantify Reactant and Product HPLC->Data Plot Plot Concentration vs. Time Data->Plot Rate Determine Rate Constant Plot->Rate

Caption: Experimental workflow for kinetic analysis of amide hydrolysis.

Conclusion

The reactivity of this compound is a nuanced interplay of the electronic effects of its chloro and methyl substituents, as well as the steric hindrance imposed by the ortho-methyl group. While precise quantitative data for this specific compound remains to be extensively reported, this guide provides a framework for predicting its behavior in common synthetic transformations by drawing comparisons with well-studied analogs. The provided experimental protocols and workflow diagrams serve as a practical starting point for researchers aiming to investigate and utilize this versatile chemical intermediate. Further kinetic studies on this compound are warranted to provide a more definitive quantitative benchmark of its reactivity.

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of N-(5-Chloro-2-methylphenyl)acetamide (CAS No. 5900-55-0), a compound that requires careful management due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1] Adherence to strict safety protocols is mandatory to mitigate exposure risks during handling and disposal. The following personal protective equipment should be worn at all times.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols.

General Disposal Guidelines

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of in accordance with all applicable national, regional, and local regulations.[2]

Key Prohibitions:

  • Do NOT dispose of this chemical down the drain.

  • Do NOT mix with other waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Do NOT dispose of in regular trash.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Consultation and Documentation:

    • Consult your institution's EHS department for specific guidance and to schedule a waste pickup.

    • Properly document the waste, including its name, quantity, and any other required information on the hazardous waste tag.

  • Professional Disposal:

    • The disposal of this compound must be handled by a licensed and approved waste disposal company.[2][3][4] These companies have the expertise and facilities to manage hazardous chemical waste in an environmentally sound manner.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid materials, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area according to your laboratory's established procedures for hazardous material spills.

  • Report: Report the spill to your supervisor and the EHS department.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect Collect waste in a designated, labeled, and sealed container. ppe->collect storage Store in a secure, well-ventilated hazardous waste accumulation area. collect->storage consult Consult Institutional EHS and complete waste documentation. storage->consult disposal Arrange for pickup by an approved hazardous waste disposal company. consult->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-(5-Chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-(5-Chloro-2-methylphenyl)acetamide. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.

Hazard Profile: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] All handling procedures must be conducted with appropriate personal protective equipment and in a controlled environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[1]
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if there is a risk of dust inhalation or when working outside of a ventilated hood.[1][3]
Quantitative Safety Data
ParameterValueSource
Molecular Weight 183.63 g/mol ECHEMI[2]
Boiling Point 319.6°C at 760 mmHgECHEMI[2]
Melting Point 129-130 °CECHEMI[2]
GHS Hazard Statement H302: Harmful if swallowedECHEMI[2]

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is crucial to mitigate risks.

Experimental Workflow

The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_reaction Perform Experimental Procedure prep_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Collect Waste in a Labeled, Sealed Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Standard operational workflow for handling this compound.
Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect all waste material containing this compound in a dedicated, clearly labeled, and sealed container.

  • Ensure the container is chemically compatible and will not degrade.

2. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

3. Regulatory Compliance:

  • Before disposal, consult your institution's Environmental Health and Safety (EHS) department.

  • Review and adhere to all local, regional, and national regulations governing chemical waste disposal.[1][5]

4. Final Disposal:

  • Arrange for the collected waste to be transported to an approved hazardous waste disposal facility.

  • Do not dispose of this chemical down the drain or in regular trash.[1]

Emergency Procedures

Spills:

  • Evacuate and restrict access to the spill area.

  • Wearing appropriate PPE, carefully sweep up the solid material to avoid dust dispersion and place it into a sealed container for disposal.[4]

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

First Aid:

  • If on skin: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[4]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

  • If swallowed: Rinse mouth and seek immediate medical advice. Do not induce vomiting.[6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.